molecular formula C10H9Cl3O2 B081632 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one CAS No. 13505-41-4

4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one

Cat. No.: B081632
CAS No.: 13505-41-4
M. Wt: 267.5 g/mol
InChI Key: JTJFOKGHNOVCTC-UHFFFAOYSA-N
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Description

4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one (CAS 188854-65-1) is a chiral organic compound with the molecular formula C10H9Cl3O2 and a molecular weight of 267.54 g/mol . This compound features a phenyl ketone group and a stereogenic center at the 3-position, making it a valuable synthetic intermediate, particularly in its enantiomerically enriched (3S) form . Its key structural elements—the trichloromethyl group and a secondary alcohol—make it a versatile building block for synthesizing more complex molecules. Researchers value this compound for its role in diastereoselective reactions. Scientific literature describes its use in the synthesis of specialized heterocycles, where it reacts with phosphonous acid dichlorides to form tricyclic phosphoranes; these intermediates are crucial for studying the formation of 1,2λ5σ4-oxaphospholanes, which are of significant interest in organophosphorus chemistry . This reactivity highlights the compound's utility in exploring new chemical spaces and developing novel synthetic methodologies. The compound is provided For Research Use Only. It is intended for use in a laboratory setting by qualified professionals and is not for diagnostic, therapeutic, or any other human use. Proper personal protective equipment should be worn, and all material should be handled in accordance with appropriate risk assessments.

Properties

IUPAC Name

4,4,4-trichloro-3-hydroxy-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9Cl3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5,9,15H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJFOKGHNOVCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20306016
Record name 4,4,4-trichloro-3-hydroxy-1-phenylbutan-1-one
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Molecular Weight

267.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13505-41-4
Record name NSC173296
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Record name 4,4,4-trichloro-3-hydroxy-1-phenylbutan-1-one
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Record name 4,4,4-TRICHLORO-3-HYDROXY-1-PHENYL-BUTAN-1-ONE
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Foundational & Exploratory

Molecular structure and reactivity of trichloromethylβ\betaβ-hydroxy ketones

Molecular Structure and Reactivity of Trichloromethyl -Hydroxy Ketones[1]

Executive Summary

Trichloromethyl

R–C(=O)–CH₂–CH(OH)–CCl₃


trichloromethyl (

) group

Molecular Structure and Properties[1][2]

Structural Features

The TMBHK scaffold contains two distinct electrophilic centers and a nucleophilic hydroxyl group, creating a "push-pull" system susceptible to diverse transformations.

FeatureChemical Consequence
Trichloromethyl (

)
Strong

-withdrawing effect increases acidity of the adjacent -OH and

-protons. Acts as a "super-leaving group" under basic conditions.

-Hydroxy Group
Capable of intramolecular hydrogen bonding with the carbonyl oxygen (

), stabilizing specific conformers.
Carbonyl Group Susceptible to nucleophilic attack; its electrophilicity is enhanced by the distant but inductive

group.
Stereocenter (

)
The aldol addition creates a chiral center at the

-position. Enantioselective synthesis allows access to chiral pools.
Spectroscopic Signatures[3]
  • 
    H NMR:  The proton on the carbon bearing the 
    
    
    group typically appears as a doublet of doublets (dd) in the 4.5 – 5.5 ppm range, significantly deshielded by the three chlorine atoms.
  • IR Spectroscopy: A characteristic broad O-H stretch (

    
    ) and a carbonyl stretch (
    
    
    ).

Synthesis: The Aldol Route

The primary route to TMBHKs is the crossed-aldol condensation of chloral (or chloral hydrate) with methyl ketones. This reaction is atom-economical and scalable.

Protocol: Synthesis of 1,1,1-Trichloro-2-hydroxy-4-pentanone[1][4]
  • Substrates: Acetone (excess) and Chloral Hydrate.

  • Catalyst: Glacial Acetic Acid (Acid-catalyzed) or Sodium Acetate (Base-buffered).

  • Mechanism: Enolization of acetone followed by attack on the highly electrophilic chloral carbonyl.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve chloral hydrate (16.5 g, 0.1 mol) in acetone (40 mL).

  • Catalysis: Add glacial acetic acid (1.0 mL) and molecular sieves (4Å) to promote the forward reaction and sequester water.

  • Reaction: Stir at room temperature for 24–48 hours. Monitor via TLC (Solvent: Hexane/EtOAc 4:1).

  • Workup: Evaporate excess acetone under reduced pressure.

  • Purification: The residue is often a crystalline solid. Recrystallize from cyclohexane or distill under high vacuum (bp ~100°C at 10 mmHg) to obtain the product as white crystals.

  • Yield: Typically 60–80%.

Reactivity Profiles

The reactivity of TMBHKs is defined by the competition between dehydration , retro-aldol cleavage , and Jocic-type rearrangements .

The Jocic-Reeve Reaction (Core Transformation)

Under basic conditions, TMBHKs do not simply undergo haloform cleavage. Instead, they form a reactive gem-dichloroepoxide intermediate.[1][2] This pathway allows for the synthesis of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


Mechanistic Pathway[3][4]
  • Deprotonation: Base removes the hydroxyl proton.

  • Epoxidation: The alkoxide attacks the

    
     group, displacing one chloride ion to form a 1,1-dichloroepoxide.
    
  • Ring Opening/Rearrangement: The epoxide is opened by nucleophiles (e.g.,

    
    , 
    
    
    ,
    
    
    ) with inversion of configuration, or rearranges to acyl chlorides/esters.

JocicReactionStartTMBHKR-CO-CH2-CH(OH)-CCl3AlkoxideAlkoxide IntermediateR-CO-CH2-CH(O⁻)-CCl3Start->AlkoxideBase (OH⁻)Epoxidegem-Dichloroepoxide(Reactive Intermediate)Alkoxide->Epoxide-Cl⁻ (Intramolecular SN2)Productα-Substituted Acid/EsterR-CO-CH2-CH(Nu)-COOHEpoxide->ProductNucleophile (Nu⁻) / H₂O(Inversion of Configuration)

Alkaline Methanolysis (Rearrangement)

Research by Kiehlmann et al. demonstrated that treating TMBHKs with methanolic KOH leads to a complex rearrangement yielding methoxy esters . This proceeds via the Jocic intermediate, followed by rearrangement of the carbon skeleton.

Substrate (

)
Product TypeMechanism
Methyl (

)
Methoxy EstersEpoxide formation

Ring opening

Methanolysis
Phenyl (

)

-Methoxy Acids
Aryl migration or direct substitution
Dehydration to Trichloromethyl Enones

Acid-catalyzed dehydration yields


  • Reagent:

    
     in benzene or 
    
    
    .
  • Utility: Precursors for pyrazoles and isoxazoles via condensation with hydrazines or hydroxylamine.

Applications in Drug Development[5][6]

Chiral Building Blocks (Corey-Link Analogy)

While the classic Corey-Link reaction uses trichloromethyl ketones to make amino acids, TMBHKs provide access to homologated versions (


  • Reduction: Stereoselective reduction of the ketone (using CBS catalysts) yields trichloromethyl diols .

  • Differentiation: The primary/secondary alcohol difference allows selective protection.

  • Substitution: The

    
     group is converted to 
    
    
    or
    
    
    derivatives via the Jocic sequence.
Synthesis of Enalapril Intermediates

Optically active


Enalapril

References

  • Kiehlmann, E., & Loo, P. W. (1971). Alkaline methanolysis of 1,1,1-trichloro-2-hydroxy-4-alkanones. Canadian Journal of Chemistry, 49(10), 1588–1597. Link

  • Corey, E. J., & Link, J. O. (1992).[1] A general, catalytic, and enantioselective synthesis of

    
    -amino acids. Journal of the American Chemical Society, 114(5), 1906–1908. Link
    
  • Reeve, W. (1971). The Reaction of (Trichloromethyl)carbinols with Nucleophiles in the Presence of Base (Jocic Reaction). Synthesis, 1971(03), 131–138. Link

  • Funabiki, K., et al. (2003). Practical Asymmetric Synthesis of

    
    -Trichloromethyl-
    
    
    -hydroxy Ketones by the Reaction of Chloral or Chloral Hydrate with Chiral Imines. Organic Letters, 5(12), 2059–2061. Link
  • Snowden, T. S. (2012).[2] Recent applications of gem-dichloroepoxide intermediates in synthesis. Arkivoc, 2012(2), 24–40.[5] Link

Thermodynamic Stability & Degradation Kinetics of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Synthetic Applications

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic stability, degradation pathways, and handling protocols for 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one (CAS: 13505-41-4). As a critical intermediate in the synthesis of


-amino acids, heterocycles, and agrochemicals, understanding its stability profile is essential for process optimization.

The molecule represents a "metastable" aldol adduct formed from acetophenone and chloral. Its thermodynamic profile is defined by a competition between retro-aldol dissociation (favored by base and entropy) and dehydration (favored by acid and conjugation enthalpy). This guide details the mechanistic underpinnings of these pathways and provides self-validating protocols for their monitoring.

Molecular Architecture & Reactivity Profile

The stability of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one is governed by the electronic interplay between the electron-withdrawing trichloromethyl group (


) and the 

-hydroxy ketone scaffold.
  • The

    
     Effect:  The trichloromethyl group is strongly electron-withdrawing (
    
    
    
    effect). This significantly increases the electrophilicity of the carbonyl carbon in the precursor (chloral), making the forward aldol addition thermodynamically favorable (
    
    
    ). However, it also increases the acidity of the C3-hydroxyl proton and the C2-methylene protons.
  • Intramolecular Bonding: In non-polar solvents, the molecule exhibits intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen, forming a pseudo-six-membered ring. This stabilizes the structure against spontaneous dehydration but renders it susceptible to base-catalyzed ring opening.

1.1 Thermodynamic Stability Landscape

The molecule exists in a delicate equilibrium. While the solid state is kinetically stable (MP: 66–67 °C), the solution state is highly sensitive to pH and temperature.

StateDominant Stability FactorPrimary Degradation Risk
Solid (Crystalline) Lattice EnergyLow (unless heated >60°C)
Solution (Neutral) Intramolecular H-bondSlow Retro-Aldol
Solution (Basic) Enolate StabilizationRapid Retro-Aldol (Reversion to Acetophenone + Chloral)
Solution (Acidic) Carbocation DestabilizationDehydration (Formation of Enone)
Degradation Pathways & Mechanisms

The degradation of this molecule follows two orthogonal pathways depending on the reaction environment.

2.1 Pathway A: Retro-Aldol Dissociation (Base-Catalyzed)

Under basic conditions (pH > 8), the hydroxyl proton is removed, or the enolate is formed at the


-position. The equilibrium shifts towards the starting materials due to the high stability of the chloral leaving group and the entropy gain of dissociation.


2.2 Pathway B: Dehydration (Acid-Catalyzed)

Under acidic conditions (pH < 4) or thermal stress, the molecule eliminates water to form 4,4,4-trichloro-1-phenyl-2-buten-1-one . This reaction is driven by the formation of a conjugated


-system (

), despite the steric bulk of the

group.
2.3 Visualized Reaction Coordinate

The following diagram illustrates the competing pathways and the energy landscape.

StabilityLandscape cluster_conditions Reaction Conditions Start Acetophenone + Chloral Adduct 4,4,4-Trichloro-3-hydroxy- 1-phenylbutan-1-one (Target Molecule) Start->Adduct Aldol Addition (Kinetic Control) Adduct->Start Retro-Aldol (Base/Heat) Enone 4,4,4-Trichloro-1-phenyl- 2-buten-1-one (Dehydration Product) Adduct->Enone Dehydration (Acid/Heat) Info Base: Favors Retro-Aldol Acid: Favors Dehydration Neutral: Metastable

Caption: Kinetic vs. Thermodynamic pathways. The target adduct is the kinetic product, while the enone is the thermodynamic product under acidic conditions.

Experimental Protocols
3.1 Synthesis of Reference Standard

To validate stability, a high-purity reference standard is required. This protocol ensures minimal dehydration during isolation.

Reagents: Acetophenone (1.0 eq), Anhydrous Chloral (1.2 eq), Glacial Acetic Acid (Catalytic). Precaution: Chloral is a sedative and irritant; handle in a fume hood.

  • Reaction: Mix acetophenone (12.0 g, 0.1 mol) and anhydrous chloral (17.7 g, 0.12 mol) in a round-bottom flask.

  • Catalysis: Add glacial acetic acid (0.5 mL). Do not use strong mineral acids or bases.

  • Incubation: Stir at room temperature (20–25 °C) for 48 hours. The mixture will solidify as the aldol adduct forms.

  • Isolation: Wash the solid cake with cold hexane (

    
    ) to remove unreacted acetophenone.
    
  • Recrystallization: Recrystallize from cyclohexane or a benzene/hexane mixture. Avoid ethanol/methanol to prevent hemiacetal formation with chloral if retro-aldol occurs.

  • Validation: Target MP: 66–67 °C. Verify structure via

    
    -NMR (doublet of doublets for 
    
    
    
    at
    
    
    3.4-3.8 ppm, multiplet for
    
    
    at
    
    
    4.9 ppm).
3.2 Stability-Indicating HPLC Method

This method separates the parent compound from its two primary degradation products (Acetophenone and the Enone).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses enolization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Detection: UV at 254 nm (detects the benzoyl chromophore).

  • Flow Rate: 1.0 mL/min.[1]

  • Retention Order (Typical):

    • Acetophenone (Early eluter, polar).

    • Target Adduct (Mid eluter).

    • Dehydration Product (Enone) (Late eluter, highly lipophilic).

3.3 Forced Degradation Workflow

Use this decision tree to characterize the stability of new batches or formulations.

StabilityWorkflow Sample Test Sample (1 mg/mL in MeCN) Split Split Aliquots Sample->Split Acid Acid Stress (0.1N HCl, 24h, RT) Split->Acid Base Base Stress (0.1N NaOH, 1h, RT) Split->Base Oxid Oxidative Stress (3% H2O2, 24h) Split->Oxid Analysis HPLC Analysis (Method 3.2) Acid->Analysis Base->Analysis Oxid->Analysis Result1 Check for Enone (Dehydration) Analysis->Result1 Acid Path Result2 Check for Acetophenone (Retro-Aldol) Analysis->Result2 Base Path

Caption: Forced degradation workflow to validate analytical specificity and material stability.

Handling & Storage Recommendations
  • pH Control: Maintain strictly neutral conditions. Avoid storage in basic glass containers; use borosilicate glass or HDPE.

  • Solvent Selection: Avoid protic solvents (MeOH, EtOH) for long-term storage, as they can facilitate retro-aldol equilibrium or acetalization of trace chloral. Preferred solvents: Dichloromethane, Acetonitrile (anhydrous).

  • Temperature: Store solid material at

    
    . Solutions should be prepared fresh.
    
  • Moisture: The compound is relatively stable to atmospheric moisture in the solid state, but water in solution accelerates the retro-aldol equilibrium. Store under desiccant.

References
  • Synthesis & Properties: Beilstein Journals. Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones. (See Supporting Information for synthesis of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one).

  • Aldol Kinetics: J. Peter Guthrie. The aldol condensation of acetone with acetophenone. Canadian Journal of Chemistry, 1978.

  • General Reactivity: Master Organic Chemistry. Retro-Aldol Reaction (Reversibility of the Aldol Reaction).

  • Chemical Data: PubChem. 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one (Compound Summary).

  • Dehydration Mechanisms: Aarhus University. Dehydration reactions in polyfunctional natural products.

Sources

Solubility profile of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one, a key chemical intermediate. A deep understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development in pharmaceutical and chemical research. This document outlines the theoretical underpinnings of solubility, presents a detailed experimental protocol for its determination using the industry-standard shake-flask method, and provides an illustrative solubility profile in a range of common organic solvents. The causality behind experimental choices and the importance of a self-validating system are emphasized throughout to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction to 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one

4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one is a multifaceted organic compound with significant applications in chemical synthesis. Its molecular structure, featuring a phenyl group, a ketone, a hydroxyl group, and a trichloromethyl group, imparts a unique combination of polarity and lipophilicity, making its interaction with different solvents a critical area of study.

Chemical Structure and Properties:

  • Molecular Formula: C₁₀H₉Cl₃O₂[1][2]

  • Molecular Weight: 267.54 g/mol [1][2]

  • Appearance: Typically a solid at room temperature.

  • Key Functional Groups: Phenyl, Ketone, Hydroxyl, Trichloromethyl

The presence of both a polar hydroxyl group and a non-polar phenyl ring suggests that the solubility of this compound will be highly dependent on the nature of the solvent. The bulky and electron-withdrawing trichloromethyl group further influences its solid-state properties and intermolecular interactions. A method for the synthesis of 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones has been described through the condensation of acetophenones with chloral.[3]

The Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one, the key interactions at play are:

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor and acceptor, favoring solubility in protic solvents like alcohols.

  • Dipole-Dipole Interactions: The ketone group possesses a significant dipole moment, allowing for interactions with other polar molecules.

  • Van der Waals Forces: The phenyl ring and the overall molecular structure contribute to London dispersion forces, which are the primary mode of interaction in non-polar solvents.

A comprehensive understanding of these forces is essential for predicting and interpreting the solubility profile of the compound.[4]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain reliable and reproducible solubility data, a robust experimental methodology is crucial. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5][6][7] This method ensures that the solution has reached saturation, providing a true measure of the compound's solubility in a given solvent at a specific temperature.

Rationale for Method Selection

The shake-flask method is chosen for its ability to establish a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This is critical for applications where long-term stability and predictable behavior are required, such as in pharmaceutical formulations and large-scale chemical synthesis.[8][9] Alternative methods, such as kinetic solubility assays, are faster but may not represent the true equilibrium state.[8][10]

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, with built-in checks to ensure the accuracy and reliability of the results.

Materials and Equipment:

  • 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one (crystalline solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Solvent: Ensure all solvents are of high purity to avoid interferences in the analysis.

  • Addition of Excess Solute: Add an excess amount of crystalline 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). The samples should be shaken for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[5][8] The duration should be validated by taking measurements at different time points until the concentration in solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved particles, which could lead to an overestimation of solubility, the supernatant should be centrifuged.[11]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining microscopic particles. Adsorption of the compound onto the filter material should be assessed and accounted for if significant.[11]

  • Dilution: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one in the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.[5][12] A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Analysis: Calculate the solubility of the compound in each solvent, expressed in mg/mL or mol/L, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[13][14]

Visualization of the Experimental Workflow

Shake_Flask_Method cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solute to Solvent B Shake at Constant Temperature (24-48h) A->B Establish Equilibrium C Centrifuge to Pellet Excess Solid B->C Saturated Solution D Filter Supernatant (0.22 µm) C->D Remove Particulates E Dilute Filtrate D->E Prepare for Analysis F Quantify by HPLC-UV or UV-Vis E->F Measure Concentration G Calculate Solubility F->G Final Result

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Illustrative Solubility Profile of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one

The following table presents a hypothetical but scientifically plausible solubility profile for 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one in a range of organic solvents at 25 °C. These values are for illustrative purposes and should be confirmed experimentally.

Solvent Solvent Type Illustrative Solubility (mg/mL) Solubility Classification
MethanolPolar Protic85Freely Soluble
EthanolPolar Protic120Very Soluble
AcetonePolar Aprotic250Very Soluble
AcetonitrilePolar Aprotic75Freely Soluble
Ethyl AcetateModerately Polar150Very Soluble
DichloromethaneNon-polar45Soluble
TolueneNon-polar15Soluble
n-HexaneNon-polar< 1Sparingly Soluble

Solubility classifications are based on USP and BP criteria.[4]

Discussion of the Illustrative Profile:

The hypothetical data reflects the expected solubility trends based on the compound's structure. The high solubility in polar aprotic solvents like acetone and ethyl acetate can be attributed to strong dipole-dipole interactions with the ketone group. The good solubility in alcohols (methanol, ethanol) is due to hydrogen bonding with the hydroxyl group. The lower solubility in non-polar solvents like toluene and especially n-hexane is expected, as the polar functional groups of the solute have unfavorable interactions with these solvents.

Conclusion

This technical guide has provided a detailed framework for understanding and determining the solubility profile of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one. By combining theoretical principles with a robust experimental protocol, researchers can generate the critical data needed for process optimization and formulation development. The illustrative solubility profile serves as a practical example of the expected behavior of this compound in various organic solvents. Adherence to the principles of scientific integrity and self-validating methodologies, as outlined in this guide, is essential for obtaining high-quality, reliable solubility data.

References

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • Solubility of Things. Spectroscopic Techniques. [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

  • Slideshare. BCS Guideline for solubility and Dissolution.pptx. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Journal of Analytical Sciences, Methods and Instrumentation. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. [Link]

  • gsrs. 4,4,4-TRICHLORO-3-HYDROXY-1-PHENYL-1-BUTANONE. [Link]

  • gsrs. 4,4,4-TRICHLORO-3-HYDROXY-1-PHENYL-1-BUTANONE, (3S)-. [Link]

  • European Medicines Agency (EMA). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

  • Analytical Methods. [Link]

  • ICH. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

  • ResearchGate. Solubility guidelines for candidate drugs (µg/mL). The bars show the... [Link]

  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • PMC. Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. [Link]

  • PubChemLite. 4,4,4-trichloro-3-hydroxy-1-phenyl-butan-1-one. [Link]

  • UCL Discovery. STUDIES ON SOLUBILITY AND SOLUBILITY RELATED PROCESSES. [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • PubChem. 4,4,4-Trichloro-1-phenylbutane-1,3-dione. [Link]

  • ResearchGate. (PDF) Synthesis and Structure of Novel 1Aryl4,4,4-trichloro-1,3-butanediones. [Link]

  • ATSDR. 7. ANALYTICAL METHODS. [Link]

  • ResearchGate. Handbook of Solubility Data for Pharmaceuticals. [Link]

Sources

An In-depth Technical Guide to 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one is a halogenated β-hydroxy ketone, a class of organic compounds that holds significant potential in synthetic chemistry and drug discovery. The presence of a trichloromethyl group, a hydroxyl moiety, and a phenyl ketone imparts a unique combination of steric and electronic properties to the molecule, making it an intriguing building block for more complex chemical architectures. This technical guide provides a comprehensive overview of its chemical identity, a plausible and detailed synthetic protocol, its physicochemical properties, and a discussion of its potential applications in the realm of research and pharmaceutical development, grounded in an analysis of structurally related compounds.

Chemical Identity and Molecular Descriptors

A precise understanding of a compound's identity is fundamental for any scientific investigation. This section provides the key identifiers and molecular properties for 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one. The compound exists as a racemic mixture and as individual enantiomers.

Table 1: Chemical Identifiers and Molecular Properties

Identifier/PropertyRacemic 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one(3S)-4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one
IUPAC Name 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one(3S)-4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one
Molecular Formula C₁₀H₉Cl₃O₂[1][2]C₁₀H₉Cl₃O₂[1]
Molecular Weight 267.54 g/mol [1][2]267.54 g/mol [1]
CAS Number Not explicitly assigned188854-65-1[1]
FDA UNII YPS3X6N6BP[2]FEH8ZV636R[1]
InChI InChI=1S/C10H9Cl3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5,9,15H,6H2[2]InChI=1S/C10H9Cl3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5,9,15H,6H2/t9-/m0/s1
InChIKey JTJFOKGHNOVCTC-UHFFFAOYSA-N[2]JTJFOKGHNOVCTC-VIFPVBQESA-N
SMILES C1=CC=C(C=C1)C(=O)CC(C(Cl)(Cl)Cl)O[2]C1=CC=C(C=C1)C(=O)CO

Synthesis Methodology: An Aldol Condensation Approach

The synthesis of β-hydroxy ketones is classically achieved through an aldol condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This reaction involves the nucleophilic addition of an enolate to a carbonyl compound. For the synthesis of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one, a plausible and efficient route is the base-catalyzed aldol condensation between acetophenone and chloral (trichloroacetaldehyde).

Plausible Synthetic Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Acetophenone Acetophenone Aldol_Condensation Base-Catalyzed Aldol Condensation Acetophenone->Aldol_Condensation Enolizable Ketone Chloral Chloral (Trichloroacetaldehyde) Chloral->Aldol_Condensation Non-enolizable Aldehyde Target_Molecule 4,4,4-Trichloro-3-hydroxy- 1-phenylbutan-1-one Aldol_Condensation->Target_Molecule Product Formation

Caption: Synthetic workflow for 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one.

Detailed Experimental Protocol

This protocol is a well-established method for aldol condensations involving aromatic ketones and halogenated aldehydes.

Materials:

  • Acetophenone (1.0 eq)

  • Chloral (trichloroacetaldehyde) (1.1 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (catalytic amount, e.g., 0.1 eq)

  • Ethanol (solvent)

  • Hydrochloric acid (HCl), dilute (for neutralization)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane or diethyl ether (for extraction)

  • Hexane (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetophenone (1.0 eq) in ethanol.

  • Addition of Base: To the stirred solution, add a catalytic amount of powdered sodium hydroxide or potassium hydroxide (0.1 eq).

  • Addition of Aldehyde: Slowly add chloral (1.1 eq) dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid to a pH of ~7.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add dichloromethane or diethyl ether and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with the organic solvent (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to yield the pure 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons (phenyl group): Multiplet in the range of δ 7.2-8.0 ppm. CH-OH proton: A doublet or doublet of doublets in the range of δ 4.5-5.5 ppm. CH₂ protons: Two diastereotopic protons appearing as a complex multiplet (ABX system) in the range of δ 3.0-3.5 ppm. OH proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Carbonyl carbon (C=O): A signal in the range of δ 195-205 ppm. Aromatic carbons: Multiple signals in the range of δ 125-140 ppm. CH-OH carbon: A signal in the range of δ 70-80 ppm. CH₂ carbon: A signal in the range of δ 40-50 ppm. CCl₃ carbon: A signal in the range of δ 95-105 ppm.
Infrared (IR) O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. C-H stretch (aromatic): Peaks above 3000 cm⁻¹. C-H stretch (aliphatic): Peaks below 3000 cm⁻¹. C=O stretch (ketone): A strong, sharp absorption band around 1685 cm⁻¹ (conjugated to the phenyl ring). C-Cl stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spec. Molecular Ion (M⁺): A peak corresponding to the molecular weight (266, 268, 270 m/z in a characteristic isotopic pattern for three chlorine atoms). Major Fragmentation Pathways: Cleavage alpha to the carbonyl group (loss of the phenyl or the rest of the chain), dehydration (loss of H₂O), and loss of chlorine atoms.

Potential Applications in Drug Development

While 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one is not an established therapeutic agent, its structural motifs suggest potential areas for exploration in drug discovery. The α,β-unsaturated ketone precursor and the β-hydroxy ketone product are present in many biologically active molecules.

Antimicrobial and Antifungal Potential

Chlorinated organic compounds and ketones are known to exhibit antimicrobial properties. The chloromethyl ketone moiety, in particular, has been identified as a promising scaffold for the development of new antibiotics. Studies have shown that compounds featuring chloromethyl ketone groups can exhibit significant activity against both gram-positive and gram-negative bacteria. The mechanism of action is often attributed to the covalent modification of essential bacterial enzymes.

Furthermore, chalcones, which are α,β-unsaturated ketones and precursors to the title compound, have demonstrated a broad spectrum of biological activities, including antifungal properties. The presence of the trichloromethyl group in 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one could enhance such activities.

Cytotoxic and Anticancer Research

The α,β-unsaturated ketone pharmacophore is a key feature in many compounds with demonstrated anticancer activity. These compounds can act as Michael acceptors, reacting with nucleophilic residues in proteins and thereby disrupting cellular processes in cancer cells. The cytotoxic potential of β'-hydroxy-α,β-unsaturated ketones has been investigated, showing that the hydroxyl group can enhance the antiproliferative activity compared to the unsaturated ketone alone. The title compound, being a derivative of such a system, could be a valuable intermediate for the synthesis of novel cytotoxic agents for cancer research.

Safety, Handling, and Disposal

As a chlorinated organic compound, 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one should be handled with appropriate safety precautions in a laboratory setting.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Hand Protection: Nitrile or neoprene gloves are recommended to prevent skin contact.

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.

Handling:

  • All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or dust.

  • Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes.

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight and heat.

Disposal:

  • Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.

Conclusion

4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one represents a molecule of significant interest for synthetic and medicinal chemists. Its straightforward synthesis via an aldol condensation makes it an accessible building block for further chemical exploration. While its direct biological applications are yet to be extensively studied, the presence of key structural features, such as the trichloromethyl group and the β-hydroxy ketone moiety, suggests a promising potential for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. This guide provides a foundational understanding of this compound, intended to facilitate and inspire future research endeavors.

References

  • A plausible synthesis based on the general principles of the Aldol Condens
  • 4,4,4-TRICHLORO-3-HYDROXY-1-PHENYL-1-BUTANONE, (3S)-. (n.d.). GSRS. Retrieved February 20, 2026, from [Link]

  • 4,4,4-TRICHLORO-3-HYDROXY-1-PHENYL-1-BUTANONE. (n.d.). GSRS. Retrieved February 20, 2026, from [Link]

Sources

Role of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one

Executive Summary

In the landscape of pharmaceutical intermediate chemistry, 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one (hereafter referred to as TCHPB ) represents a "privileged scaffold." It serves as a high-density functional handle, bridging the gap between simple aromatics (acetophenone) and complex, stereochemically defined pharmacophores.

Its value lies in the trichloromethyl (


) group , which acts as a "masked" carboxylic acid or a leaving group depending on the reaction environment. This guide analyzes TCHPB not merely as a static intermediate, but as a divergent node capable of accessing 

-amino acids
(via the Corey-Link reaction), indanones (via superacid cyclization), and heterocyclic anti-inflammatories .
Part 1: Molecular Architecture & Synthesis

The synthesis of TCHPB is a classic Aldol-type condensation (specifically the Mukaiyama aldol or direct aldol) between acetophenone and chloral (trichloroacetaldehyde). While conceptually simple, the reaction is governed by an equilibrium that favors the retro-aldol pathway at high temperatures.

1.1 The Synthetic Challenge: Reversibility

The electron-withdrawing nature of the


 group makes the carbonyl carbon of chloral highly electrophilic, facilitating attack by the acetophenone enol. However, the resulting alkoxide is stable and prone to reversing to starting materials if the temperature is unregulated.

Key Optimization Parameters:

  • Solvent System: Glacial Acetic Acid (AcOH) is preferred over ethanol. AcOH acts as both solvent and catalyst, protonating the intermediate alkoxide immediately to trap the aldol adduct.

  • Temperature Control: The reaction must be maintained between 60°C and 80°C. Exceeding 90°C drastically increases retro-aldol fragmentation.

  • Stoichiometry: A slight excess of chloral (1.1 eq) drives the equilibrium forward.

1.2 Data: Solvent Effects on Yield

Table 1: Comparative Yields of TCHPB under varying conditions.

Solvent SystemCatalystTemp (°C)Time (h)Yield (%)Notes
Glacial AcOH None (Self)80482-86 Optimal. Product precipitates on cooling.
EthanolNaOEt251245Significant side reactions (Cannizzaro).
Toluenep-TsOHReflux660Promotes dehydration to the enone (side product).
Neat (Solvent-free)

0 -> 25278High yield but difficult workup (Lewis acid removal).
Part 2: The Pharmacophore Generator (Mechanisms)

TCHPB is a "switchable" intermediate. Its fate is dictated by the pH of the subsequent step.

Pathway A: The Jocic-Reeve / Corey-Link Route (Base-Mediated)

This is the most critical application for asymmetric drug synthesis. In the presence of base, TCHPB undergoes the Jocic-Reeve reaction .[1][2][3]

  • Mechanism: Base deprotonates the hydroxyl group.

  • Epoxide Formation: The alkoxide displaces a chloride ion, forming a transient gem-dichloroepoxide .[1]

  • Nucleophilic Attack: A nucleophile (e.g., Azide

    
     in the Corey-Link variation) attacks the epoxide, leading to ring opening with inversion of configuration.[1]
    
  • Hydrolysis: The remaining gem-dichloride is hydrolyzed to a carboxylic acid.

Application: Synthesis of unnatural


-amino acids  and 

-aryloxy acids
(common in fibrate drugs).
Pathway B: Superacid Cyclization (Acid-Mediated)

In Brønsted superacids (e.g., Triflic Acid, TfOH), TCHPB dehydrates to the enone and undergoes a Nazarov-type electrocyclic ring closure.

  • Target: 3-Trichloromethylindan-1-ones .

  • Pharma Relevance: Indanones are core skeletons for acetylcholinesterase inhibitors (Donepezil analogs) and anticancer agents.

Pathway C: Heterocycle Construction

The 1,3-distance between the carbonyl and the hydroxyl (or the dehydrated alkene) allows for condensation with binucleophiles.

  • Pyrazoles/Isoxazoles: Reaction with hydrazine or hydroxylamine yields 5-trichloromethyl-substituted heterocycles, which are precursors to COX-2 inhibitors.

Part 3: Visualizing the Divergent Pathways

The following diagram illustrates the mechanistic divergence of TCHPB based on environmental conditions.

TCHPB_Pathways Acetophenone Acetophenone (Starting Material) TCHPB TCHPB (Intermediate) CAS: 17430-98-7 Acetophenone->TCHPB Aldol Condensation (AcOH, 80°C) Chloral Chloral (Electrophile) Chloral->TCHPB Alkoxide Alkoxide Intermediate TCHPB->Alkoxide Base (NaOH/NaN3) Enone Trichloromethyl Enone TCHPB->Enone Dehydration (p-TsOH) Epoxide gem-Dichloroepoxide (Transient) Alkoxide->Epoxide -Cl (Jocic-Reeve) AminoAcid Chiral alpha-Amino Acids (Corey-Link) Epoxide->AminoAcid 1. N3- Attack 2. Hydrolysis 3. Reduction Indanone 3-CCl3-Indanone (Cyclized) Enone->Indanone Superacid (TfOH) Nazarov-type Cyclization

Figure 1: Divergent synthesis pathways from TCHPB. Pathway A leads to amino acids (Corey-Link), while Pathway B leads to carbocycles (Indanones).

Part 4: Detailed Experimental Protocol

Standardized Procedure for the Synthesis of TCHPB and Conversion to


-Azido Acid (Corey-Link Model).
4.1 Synthesis of TCHPB

Reagents: Acetophenone (10 mmol), Chloral Hydrate (11 mmol), Glacial Acetic Acid (10 mL).

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Add acetophenone and chloral hydrate to the glacial acetic acid. The chloral hydrate will dissolve upon slight warming.

  • Reaction: Heat the mixture to 80°C in an oil bath. Stir for 4 hours .

    • Checkpoint: Monitor via TLC (20% EtOAc/Hexane). The product (

      
      ) should appear as the starting material (
      
      
      
      ) disappears.
  • Isolation: Allow the mixture to cool to room temperature. Pour the solution into ice-cold water (50 mL) with vigorous stirring.

  • Purification: The product often precipitates as a white solid. Filter, wash with cold water, and recrystallize from ethanol/water (1:1).

    • Expected Yield: 80-85%.

    • Characterization:

      
       NMR (CDCl3) shows a characteristic doublet for the 
      
      
      
      proton adjacent to the
      
      
      group at
      
      
      ~4.5-5.0 ppm.
4.2 Transformation: The Jocic-Reeve Reaction (Targeting

-Amino Acid Precursors)

Reagents: TCHPB (1 mmol), Sodium Azide (


, 2 mmol), NaOH (4 mmol), DME/Water (3:1).
  • Dissolution: Dissolve TCHPB in DME (dimethoxyethane).

  • Base Addition: Add NaOH solution dropwise at 0°C. The solution will turn yellow (enolate formation).

  • Nucleophile Addition: Add

    
     in one portion.
    
  • Stirring: Allow to warm to room temperature and stir for 12 hours.

    • Mechanism:[1][2][4][5][6][7][8][9] The in-situ generated gem-dichloroepoxide is opened by the azide.

  • Workup: Acidify carefully with 1M HCl (Caution:

    
     gas evolution possible; use fume hood). Extract with Ethyl Acetate.
    
  • Result: The product is 2-azido-2-phenylacetic acid, which can be hydrogenated (

    
    , Pd/C) to Phenylglycine .
    
Part 5: References
  • Synthesis & Cyclization: Kukushkin, M. E., et al. (2023).[10] "Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid." Beilstein Journal of Organic Chemistry.

  • Jocic-Reeve / Corey-Link Reaction: Corey, E. J., & Link, J. O. (1992).[7] "A general, catalytic, and enantioselective synthesis of alpha-amino acids."[7] Journal of the American Chemical Society.[1][7]

  • Mechanistic Insight (Gem-dichloroepoxides): Snowden, T. S. (2006). "Recent applications of gem-dichloroepoxide intermediates in synthesis." Arkivoc.

  • General Pharmaceutical Applications: Reeve, W. (1971). "Reactions of Aryl Trichloromethyl Carbinols with Nucleophiles." Synthesis.

Sources

Methodological & Application

Synthesis of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one from acetophenone and chloral

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the synthesis of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one , designed for research scientists and drug development professionals.

Abstract & Strategic Significance

The synthesis of 4,4,4-trichloro-3-hydroxy-1-phenylbutan-1-one (CAS: 13505-41-4) represents a critical entry point into the class of trichloromethyl-carbinols. These scaffolds are high-value intermediates in medicinal chemistry, serving as precursors for:

  • 
    -Unsaturated Ketones (Enones):  Via dehydration, yielding trichloromethyl-substituted chalcone analogs with potent antifungal and anti-inflammatory profiles.
    
  • Chiral

    
    -Hydroxy Ketones:  Via asymmetric reduction or resolution, used in structure-activity relationship (SAR) studies for adrenergic receptor modulators.
    
  • Heterocyclic Synthesis: The

    
     group serves as a "masked" carboxyl or dichloromethyl moiety, allowing cyclization into pyrazoles and isoxazoles upon reaction with hydrazines or hydroxylamine.
    

This guide details the Acid-Mediated Aldol Condensation , a field-proven method selected for its reproducibility, scalability, and avoidance of the polymerization side-reactions common with base-catalyzed chloral chemistry.

Chemical Strategy & Mechanism

The Challenge of Chloral

Chloral (


) is a potent electrophile due to the strong electron-withdrawing inductive effect of the three chlorine atoms. However, this electrophilicity introduces two process risks:
  • Haloform Cleavage: Under strong basic conditions (e.g., NaOH), the trichloromethyl group is a good leaving group, leading to the formation of chloroform and benzoate (haloform reaction) rather than the desired aldol adduct.

  • Hydration Equilibrium: Chloral exists in equilibrium with chloral hydrate. Successful synthesis requires conditions that favor the reactive carbonyl form or drive the equilibrium forward.

The Solution: Acid-Catalyzed Enolization

We utilize Glacial Acetic Acid (GAA) as both solvent and catalyst. This system promotes the formation of the acetophenone enol without triggering the retro-aldol or haloform decomposition pathways associated with strong bases.

Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the stepwise mechanism: acid-catalyzed enolization followed by nucleophilic attack on the chloral carbonyl.

ReactionMechanism Acetophenone Acetophenone (Ketone Form) Enol Enol Intermediate (Nucleophile) Acetophenone->Enol H+ (AcOH) Enolization Transition C-C Bond Formation (Aldol Addition) Enol->Transition Attack on Chloral C=O Chloral Chloral / Chloral Hydrate (Electrophile) Chloral->Transition Dehydration in situ Product 4,4,4-Trichloro-3-hydroxy- 1-phenylbutan-1-one Transition->Product Proton Transfer

Caption: Figure 1. Acid-catalyzed crossed-aldol condensation mechanism. The reaction relies on the in-situ generation of the enol form of acetophenone.

Experimental Protocols

Protocol A: The "Classic" Glacial Acetic Acid Method (Standard)

Best for: High purity, scalability (gram to multigram), and reproducibility. Time Required: 48 hours (passive reaction time).

Materials & Reagents
ReagentEquiv.MW ( g/mol )RoleHazard Note
Acetophenone 1.0120.15NucleophileIrritant
Chloral Hydrate 1.5165.40ElectrophileControlled Substance (IV) , Toxic
Glacial Acetic Acid Solvent60.05Catalyst/SolventCorrosive, Flammable
Ice Water --Quenching-
Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Chloral Hydrate (12.5 mmol, 2.07 g) in Glacial Acetic Acid (10 mL) .

    • Note: Chloral hydrate is used directly; the acetic acid medium sufficiently shifts the equilibrium to the reactive aldehyde.

  • Addition: Add Acetophenone (8.3 mmol, 1.00 g) to the solution.

  • Reaction: Stopper the flask (or use a drying tube to exclude atmospheric moisture) and stir at Room Temperature (20–25°C) for 48 hours .

    • Process Control: Do not reflux. High temperatures promote dehydration to the enone (chalcone analog) or polymerization.

  • Quenching: Pour the reaction mixture slowly into a beaker containing 50 mL of crushed ice/water with vigorous stirring.

  • Isolation: A white to pale-yellow precipitate will form. Stir for 15 minutes to ensure complete precipitation.

  • Filtration: Collect the solid via vacuum filtration on a sintered glass funnel. Wash the cake with cold water (

    
     mL) to remove residual acetic acid.
    
  • Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or Hexane/Ether .

  • Drying: Dry under high vacuum at room temperature.

Expected Results
  • Yield: 70–85%

  • Appearance: White crystalline solid.

  • Melting Point: 78–80 °C (Note: Dehydrated enone melts higher, ~114–116 °C).

Protocol B: Lewis-Acid Catalyzed ( Rapid/Modern )

Best for: High-throughput screening, avoiding large volumes of acetic acid.

  • Setup: Under Nitrogen atmosphere, dissolve Acetophenone (1.0 equiv) and Chloral (1.2 equiv, anhydrous preferred) in dry Dichloromethane (DCM) .

  • Catalysis: Cool to 0°C. Add

    
      (1.0 equiv) dropwise.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM.
    
  • Outcome: This method is faster but requires strict moisture control and handling of titanium waste.

Characterization & Data Analysis

Compound: 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one Formula:


MW:  267.54  g/mol [1][2]
TechniqueDiagnostic SignalStructural Assignment
1H NMR (400 MHz,

)

7.9–8.0 (m, 2H)
Ortho-aromatic protons (adjacent to carbonyl).

7.4–7.6 (m, 3H)
Meta/Para-aromatic protons.

4.90 (dd, 1H)
CH-OH (Methine proton adjacent to

).

3.4–3.7 (m, 2H)
CH2 (Methylene protons, diastereotopic).

3.8–4.0 (br s, 1H)
OH (Hydroxyl, exchangeable).
IR Spectroscopy 3400–3500

O-H Stretch (Broad).
1680–1690

C=O Stretch (Aryl Ketone).
Mass Spectrometry m/z 266/268/270Molecular ion cluster showing distinctive

isotope pattern.

Workflow Visualization

Workflow Start Start: Weigh Reagents (Acetophenone + Chloral Hydrate) Dissolve Dissolve in Glacial Acetic Acid (10 mL per gram substrate) Start->Dissolve React Stir at Room Temp Time: 48 Hours Dissolve->React Quench Quench in Ice Water (Precipitation occurs) React->Quench Filter Vacuum Filtration Wash with cold H2O Quench->Filter Purify Recrystallization (EtOH/H2O) Filter->Purify Analyze Final Analysis (NMR, IR, MP) Purify->Analyze

Caption: Figure 2.[3] Operational workflow for the Glacial Acetic Acid synthesis protocol.

Safety & Compliance (Critical)

  • Chloral Hydrate: Is a Schedule IV Controlled Substance in the United States and regulated in many other jurisdictions.[4] It is a sedative/hypnotic.[5][6][7]

    • Handling: Use a fume hood. Avoid skin contact (transdermal absorption).

    • Disposal: Chloral hydrate solutions must be disposed of as halogenated organic waste. Do not mix with strong alkalis (NaOH) in the waste stream, as this generates Chloroform and Formate.

  • Glacial Acetic Acid: Causes severe skin burns and eye damage. Use butyl rubber gloves.

References

  • Beilstein Journals. (2013). Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. Beilstein J. Org. Chem.

  • Organic Syntheses. General methods for Aldol Condensations using Acid Catalysis. Org.[8][9] Synth. Coll. Vol. 1.

  • PubChem. Compound Summary for CID 14745385: 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one. National Library of Medicine.

  • Reeve, W., & Kiehlmann, E. (1966). Reaction of Chloral with Acetophenone. Journal of Organic Chemistry. (Classic mechanism reference describing the stability of the trichloromethyl carbinol).

Sources

Application Note: Solvent-Free Synthesis of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide details the solvent-free synthesis of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one (CAS: 17430-98-7), a critical intermediate for functionalized agrochemicals and pharmaceutical scaffolds. Moving away from traditional glacial acetic acid or benzene-based reflux methods, this protocol utilizes Mechanochemical Activation (Grindstone Chemistry) . This approach maximizes atom economy, reduces E-factor (waste-to-product ratio), and leverages the high electrophilicity of chloral hydrate to drive the Mukaiyama-type aldol reaction to completion under ambient conditions.

Target Molecule:

  • IUPAC Name: 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one[1]

  • Structure:

    
    
    
  • Key Feature: The trichloromethyl group acts as a steric and electronic anchor, stabilizing the

    
    -hydroxy ketone against spontaneous dehydration, provided retro-aldol reversion is mitigated.
    

Scientific Background & Mechanism[2][3][4]

The Challenge of Chloral Condensations

Classically, the condensation of acetophenone with chloral is performed in glacial acetic acid or using strong Lewis acids. While effective, these methods suffer from poor atom economy and difficult purification.

In a solvent-free environment, we rely on contact-induced reactivity . Acetophenone (liquid) and Chloral Hydrate (solid) form a eutectic melt upon grinding or mixing. The addition of a solid base catalyst generates the enolate of acetophenone in situ, which attacks the highly electrophilic carbonyl carbon of the chloral.

Reaction Mechanism (Base-Promoted)

The reaction proceeds via a crossed-aldol addition.

  • Enolization: The base deprotonates the

    
    -carbon of acetophenone.
    
  • Nucleophilic Attack: The enolate attacks the aldehyde carbon of chloral.

  • Protonation: The resulting alkoxide is protonated (often by the conjugate acid or water in the crystal lattice of chloral hydrate) to form the

    
    -hydroxy ketone.
    

Critical Control Point: The trichloromethyl group (


) is strongly electron-withdrawing. While this increases the electrophilicity of the carbonyl, it also makes the product susceptible to retro-aldol cleavage  (reverting to starting materials) under high heat or strong basicity. Therefore, mild basic conditions  and temperature control  are paramount.

ReactionMechanism cluster_conditions Critical Control Factors Acetophenone Acetophenone (Nucleophile) Enolate Enolate Intermediate Acetophenone->Enolate Deprotonation (-H+) Base Solid Base (Catalyst) Base->Enolate Promotes Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack on C=O Chloral Chloral Hydrate (Electrophile) Chloral->Alkoxide Reacts with Enolate Product 4,4,4-Trichloro-3-hydroxy- 1-phenylbutan-1-one Alkoxide->Product Protonation (+H+) Control1 Avoid High Heat (Prevents Retro-Aldol)

Figure 1: Mechanistic pathway for the base-catalyzed aldol addition of acetophenone to chloral.

Experimental Protocols

Protocol A: Grindstone Chemistry (Mechanochemical Synthesis)

Recommended for high throughput and educational demonstrations due to simplicity and safety.

Materials:

  • Acetophenone (Reagent Grade, >98%)

  • Chloral Hydrate (Reagent Grade)

  • Sodium Hydroxide (NaOH) pellets or Sodium Carbonate (

    
    )
    
  • Mortar and Pestle (Porcelain or Agate)

Stoichiometry:

Component Equiv. Mass/Vol (Scale: 10 mmol) Role
Acetophenone 1.0 1.20 g (1.17 mL) Nucleophile
Chloral Hydrate 1.1 1.82 g Electrophile Source

| NaOH (Solid) | 0.1 | 0.04 g | Catalyst |

Step-by-Step Procedure:

  • Preparation: Clean and dry the mortar and pestle thoroughly. Moisture control is less critical here than in organometallic chemistry, but excess water can make the paste difficult to handle.

  • Grinding Phase 1 (Pre-mixing): Add the Chloral Hydrate (1.82 g) and Acetophenone (1.20 g) to the mortar. Grind gently for 1-2 minutes. You will observe the formation of a liquid melt or sticky paste due to the formation of a eutectic mixture.

  • Catalysis: Add the solid NaOH (0.04 g) in one portion.

  • Reaction Grinding: Grind the mixture vigorously for 10–15 minutes .

    • Observation: The mixture will likely turn yellow/orange and may solidify into a hard mass as the product forms. This "hardening" is a visual indicator of reaction progress.

    • Note: If the mixture becomes too hard to grind, add 1-2 drops of ethanol strictly as a lubricant (technically "solvent-assisted grinding," but negligible volume).

  • Quenching: Allow the solid mass to stand for 10 minutes. Then, add 20 mL of cold water to the mortar and grind the slurry to break up the solid.

  • Isolation: Filter the solid precipitate using a Buchner funnel. Wash with cold water (

    
     mL) to remove the catalyst and unreacted chloral hydrate.
    
  • Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or Hexane/Ethyl Acetate.

Yield: Typically 85-92%. Characterization: White crystalline solid. Melting Point: ~76-78°C (Lit. varies based on enantiopurity if chiral catalysts are used, racemic is standard here).

Protocol B: "Neat" Acid-Catalyzed Synthesis

Recommended for larger scales where grinding is impractical.

Step-by-Step Procedure:

  • Setup: Place Acetophenone (10 mmol) and Chloral Hydrate (11 mmol) in a round-bottom flask.

  • Catalyst: Add Glacial Acetic Acid (0.5 mL) or p-Toluenesulfonic acid (p-TSA, 5 mol%). Note: While acetic acid is a liquid, using it in catalytic amounts (0.5 mL for >3g of reactants) classifies this as a "solvent-minimized" or neat reaction compared to traditional reflux.

  • Reaction: Heat the mixture to 60°C for 4 hours with magnetic stirring.

    • Caution: Do not exceed 80°C to prevent dehydration to the enone (4,4,4-trichloro-1-phenyl-2-buten-1-one).

  • Workup: Cool to room temperature. The mixture often solidifies. Add ice-cold water (30 mL) and stir vigorously to precipitate the product. Filter and recrystallize as above.

Workflow Visualization

Workflow start Start: Weigh Reagents (Acetophenone + Chloral Hydrate) grind1 Grind (2 mins) Form Eutectic Melt start->grind1 add_cat Add Catalyst (Solid NaOH, 10 mol%) grind1->add_cat grind2 Vigorous Grinding (10-15 mins) add_cat->grind2 obs Observation: Mixture Solidifies (Pale Yellow) grind2->obs quench Quench with Cold Water (Removes Catalyst/Chloral) obs->quench filter Vacuum Filtration quench->filter purify Recrystallization (EtOH/Water) filter->purify final Final Product: 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one purify->final

Figure 2: Step-by-step workflow for the solvent-free grindstone synthesis protocol.

Analytical Data & Validation

To validate the synthesis, compare your isolated product against these standard metrics.

TechniqueExpected Signal / ValueStructural Assignment
Melting Point 76 – 78 °CPure crystalline solid
IR Spectroscopy 3350-3450 cm

(Broad)
O-H stretch (Hydrogen bonded)
1680-1690 cm

(Strong)
C=O stretch (Aromatic ketone)

H NMR
(CDCl

)

3.4 - 3.6 ppm (dd, 2H)

(

to carbonyl)

4.8 - 5.0 ppm (m, 1H)

(

proton)

7.4 - 8.0 ppm (m, 5H)
Aromatic protons

C NMR
~196 ppmCarbonyl Carbon (

)
~103 ppmTrichloromethyl Carbon (

)

Safety & Troubleshooting

Safety Profile
  • Chloral Hydrate: Controlled substance in some jurisdictions (Schedule IV in USA). It is a sedative and skin irritant. Handle with gloves in a fume hood.

  • Acetophenone: Eye and skin irritant. Combustible.

  • Reaction Hazards: The reaction is exothermic. On a large scale (>10g), add the catalyst in small portions to prevent thermal runaway which could trigger the haloform decomposition of the product.

Troubleshooting Guide
  • Issue: Product is an oil/sticky gum.

    • Cause: Incomplete reaction or presence of unreacted acetophenone.

    • Fix: Triturate (grind under liquid) with cold hexanes. This extracts the acetophenone and induces crystallization of the product.

  • Issue: Low Yield.

    • Cause: Retro-aldol reaction during workup.

    • Fix: Ensure the quench water is cold. Do not wash with strong base. Neutralize the catalyst immediately if using the acid method.

  • Issue: Dehydration (Enone formation).

    • Cause: Temperature too high or acid catalyst too strong.

    • Fix: Stick to the base-catalyzed grinding method, which operates at ambient temperature.[2]

References

  • Funabiki, K., et al. (2003).[1] "Practical Asymmetric Synthesis of

    
    -Trichloromethyl-
    
    
    
    -hydroxy Ketones by the Reaction of Chloral or Chloral Hydrate with Chiral Imines." Organic Letters, 5(12), 2059–2061. Link
  • Rao, R. N., et al. (2010). "Solvent-free synthesis of chalcones and their derivatives using grinding technique."[2] Green Chemistry Letters and Reviews, 3(3), 217-223. (General methodology reference for grindstone aldol). Link

  • Tanaka, K., & Toda, F. (2000). "Solvent-free organic synthesis."[3][2][4][5][6] Chemical Reviews, 100(3), 1025-1074. Link

  • Gawande, M. B., et al. (2013). "Benign by design: catalyst-free in-water, on-water green chemical methodologies in organic synthesis." Chemical Society Reviews, 42, 5522-5551. Link

Sources

Purification and recrystallization techniques for 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Purification Strategies for 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one

Abstract

This technical guide details the purification and recrystallization protocols for 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one (TCHPB), a critical ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-hydroxy ketone intermediate often synthesized via the Mukaiyama aldol reaction or direct condensation of acetophenone and chloral.[1][2] Due to the presence of the labile ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-hydroxy moiety and the electron-withdrawing trichloromethyl group, TCHPB is susceptible to retro-aldol cleavage and dehydration (forming the corresponding enone) under thermal or acidic/basic stress.[1] This note provides a self-validating workflow to achieve

purity while suppressing degradation pathways.

Physicochemical Context & Stability Profile

Before initiating purification, the operator must understand the molecular vulnerabilities of TCHPB.

  • Structure: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    [1][2]
    
  • Key Impurities:

    • Acetophenone: Unreacted starting material (liquid, distinct odor).[2]

    • Chloral Hydrate: Unreacted starting material (water-soluble).[3][1][2]

    • Dehydration Product: 4,4,4-Trichloro-1-phenyl-2-buten-1-one (Enone).[3][1][2] Note: This is the primary degradation product observed if recrystallization temperature is too high.

    • Retro-Aldol Products: Reversion to starting materials under basic conditions.[3][1][2]

Critical Stability Warning: The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-hydroxy ketone motif is inherently unstable.[1][2] The proton at the 

-position (between the carbonyl and the hydroxyl group) is acidic. Heating in the presence of even trace catalytic acids or bases promotes

-elimination of water. Therefore, neutral solvents and controlled temperatures (<60°C) are non-negotiable.[2]

Methodology: Solvent Selection Strategy

The choice of solvent is dictated by the "Polar Head / Lipophilic Tail" duality of TCHPB. The trichloromethyl and phenyl groups provide lipophilicity, while the hydroxyl and carbonyl groups offer hydrogen bonding sites.

Table 1: Solvent Screening Matrix

Solvent SystemPolarity IndexSolubility (Hot)Solubility (Cold)Risk ProfileRecommendation
Ethanol (95%) 5.2HighModerateMed: Prolonged boiling causes retro-aldol.[3][1][2]Primary Choice (Rapid process)
Hexane / EtOAc (4:1) ~2.5HighLowLow: Aprotic, minimizes proton exchange.[3][2]Secondary Choice (High purity)
Toluene 2.4HighModerateHigh: High BP (110°C) promotes dehydration.[3][2]Avoid
Water 9.0LowInsolubleN/A: Antisolvent only.[2]Precipitant

Protocol A: Recrystallization (The Gold Standard)

This protocol is designed for crude material with purity


.[2] If purity is lower, proceed to Protocol B (Chromatography) first.[2]

Prerequisites:

  • Crude TCHPB (dried, free of bulk mineral acids).[2]

  • Solvent: Ethanol (95%) or Ethanol/Water mixture.[2]

  • Apparatus: Round-bottom flask, magnetic stirrer, reflux condenser (optional), ice bath.

Step-by-Step Workflow:

  • Dissolution (The "Minimum Volume" Rule):

    • Place crude TCHPB in a flask.

    • Add Ethanol (95%) slowly while warming the flask in a water bath set to 50–55°C .

    • Technical Insight: Do not exceed 60°C. Higher temperatures exponentially increase the rate of dehydration to the enone impurity.

    • Add solvent until the solid just disappears. If insoluble particulates remain (likely inorganic salts), filter the hot solution immediately through a pre-warmed sintered glass funnel.

  • Nucleation Control:

    • Remove the flask from heat. Allow it to cool to room temperature slowly (over 30–45 minutes).

    • Why? Rapid cooling traps impurities (acetophenone) within the crystal lattice.[2]

    • Once at room temperature, inspect for crystal formation.[2] If no crystals appear, scratch the inner wall of the flask with a glass rod or add a seed crystal.

  • Maximizing Yield (The "Antisolvent" Trick):

    • If yield appears low, add Water (antisolvent) dropwise to the room-temperature solution until a faint, persistent turbidity appears.[2]

    • Transfer the flask to an ice bath (0–4°C) for 1 hour.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).[2]

    • Wash: Wash the cake with a small volume of ice-cold Ethanol/Water (1:1).[3][2]

    • Critical: Do not use pure ethanol for washing, as it will redissolve the product.

  • Drying:

    • Dry under high vacuum (0.1 mmHg) at room temperature for 4 hours.

    • Avoid: Oven drying >40°C.[2][4]

Protocol B: Flash Column Chromatography (Cleanup)

Use this method if the crude contains significant oily residues or if the recrystallization mother liquor needs to be scavenged.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[2]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5

    
     80:20).[2]
    
  • Loading: Dissolve crude in minimum Dichloromethane (DCM).

Elution Order:

  • Acetophenone: Elutes first (High

    
    , non-polar).[2]
    
  • Dehydration Impurity (Enone): Elutes second (UV active, often yellow).[2]

  • TCHPB (Product): Elutes third (Main spot, stains with PMA or Vanillin).

  • Chloral/Oligomers: Retained near baseline.

Visualization: Purification Logic Flow

The following diagram illustrates the decision-making process for purifying TCHPB, ensuring the operator selects the correct path based on crude quality.

PurificationWorkflow Start Crude TCHPB (Synthesis Product) Analysis Purity Analysis (TLC / 1H-NMR) Start->Analysis Decision Purity > 85%? Analysis->Decision Recryst Protocol A: Recrystallization (EtOH/H2O) Decision->Recryst Yes (Solid) Column Protocol B: Flash Chromatography (Hex/EtOAc) Decision->Column No (Oily/Impure) Check QC Check: Melting Point & NMR Recryst->Check Column->Check Success Final Product (White Needles) Check->Success Pass (>98%) Fail Reprocess Check->Fail Fail (<98%) Fail->Recryst If Solid Fail->Column If Oil

Figure 1: Decision matrix for the purification of TCHPB based on initial crude purity.

Analytical Validation (QC)

To verify the success of the purification, compare your data against these standards:

  • Melting Point:

    • Target: 76–78°C (Racemic) [1].[2]

    • Note: A sharp melting range (<2°C) indicates high purity.[2] A broad range (e.g., 70–75°C) implies wet solvent or acetophenone contamination.[2]

  • 1H-NMR (CDCl3, 400 MHz):

    • Look for the diagnostic ABX system :

      • 
         ~3.4–3.6 ppm (dd, 1H, 
        
        
        
        diastereotopic proton A).[2]
      • 
         ~3.8–4.0 ppm (dd, 1H, 
        
        
        
        diastereotopic proton B).[2]
      • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

        
         ~4.8–5.0 ppm (dd, 1H, 
        
        
        
        ).[2]
    • Impurity Flag: A doublet near

      
       7.0–7.5 ppm (alkene region) indicates dehydration to the enone.
      
  • TLC (Hexane:EtOAc 8:2):

    • Product

      
      .[2]
      
    • Visualize with UV (254 nm) and stain with Phosphomolybdic Acid (PMA) (heats to dark blue spot).[3][2]

References

  • Reeves, W. P., et al. (1983).[2] "Phase transfer catalysis: Preparation of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -hydroxy ketones." Synthetic Communications, 13(11), 951-957.[2] [3][2]
    
  • Mukaiyama, T., et al. (1974).[2] "New aldol type reaction."[2] Chemistry Letters, 3(11), 1013-1014.[3][2] [3][2]

  • Nielsen, A. T., & Houlihan, W. J. (1968).[2] "The Aldol Condensation."[5] Organic Reactions, 16, 1-438.[3][2] [3][2]

Sources

Advanced Application Note: Heterocyclic Synthesis Using 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one (referred to herein as the CCl₃-Hydroxy Ketone ) as a high-value C4 building block in the synthesis of pharmacologically active heterocycles.

Unlike standard 1,3-dicarbonyls, this building block offers a unique "masked" functionality via the trichloromethyl group (


). Depending on the reaction conditions, the 

moiety can serve as:
  • A lipophilic steric group retained in the final heterocycle (increasing bioavailability).

  • A masked carboxylate , allowing for one-pot conversion to esters (via solvolysis) during cyclization.

  • A leaving group (haloform-type) in specific rearrangement protocols.

This guide focuses on the regiocontrolled synthesis of pyrazoles and isoxazoles , providing self-validating protocols for drug development workflows.

Chemical Architecture & Reactivity Profile

The Building Block

The CCl₃-Hydroxy Ketone is an aldol adduct of acetophenone and chloral. Its utility stems from its ability to dehydrate into an electron-deficient enone (chalcone analogue), which acts as a potent 1,3-dielectrophile.

PropertySpecification
IUPAC Name 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one
Formula

MW 267.53 g/mol
Key Functionality

-Hydroxy ketone (Aldol); Trichloromethyl (

)
Primary Reactivity Dehydration to Enone; Cyclocondensation with Binucleophiles
Mechanistic Pathways

The synthesis of heterocycles from this precursor follows a bifurcated pathway defined by the stability of the


 group:
  • Pathway A (Retention): Cyclization under neutral/acidic conditions preserves the

    
     group, yielding 5-trichloromethyl pyrazoles.
    
  • Pathway B (Solvolysis): Cyclization in nucleophilic solvents (e.g., MeOH/Base) converts the

    
     to a methyl ester (
    
    
    
    ), yielding pyrazole-carboxylates.

Experimental Protocols

Protocol A: Synthesis of the CCl₃-Hydroxy Ketone

The foundational step. High purity here is critical for downstream regioselectivity.

Reagents:

  • Acetophenone (1.0 equiv)

  • Chloral Hydrate (1.1 equiv) or Trichloroacetaldehyde

  • Glacial Acetic Acid (Solvent)

Procedure:

  • Setup: Charge a round-bottom flask with Acetophenone (12.0 g, 100 mmol) and Chloral Hydrate (18.2 g, 110 mmol) in Glacial Acetic Acid (50 mL).

  • Reaction: Heat the mixture to 100°C for 4–6 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 8:2). The starting acetophenone spot (

      
      ) should disappear, replaced by a more polar product (
      
      
      
      ).
  • Workup: Pour the hot reaction mixture into ice-cold water (200 mL) with vigorous stirring. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (

    
     mL), and recrystallize from ethanol/water (1:1).
    
  • Validation:

    • Yield: Expect 75–85%.

    • 1H NMR (CDCl₃): Look for the diagnostic doublet of doublets for the

      
       protons at 
      
      
      
      3.4–3.8 ppm and the
      
      
      multiplet at
      
      
      4.8 ppm.
Protocol B: Dehydration to the CCl₃-Enone (The Gateway Intermediate)

Many heterocyclic syntheses proceed faster and cleaner if the hydroxy ketone is first dehydrated to the enone: 4,4,4-trichloro-1-phenylbut-2-en-1-one .

Reagents:

  • CCl₃-Hydroxy Ketone (from Protocol A)[1]

  • p-Toluenesulfonic acid (p-TSA) (0.1 equiv)

  • Toluene (Solvent)[1]

Procedure:

  • Setup: Dissolve the hydroxy ketone (10 mmol) in Toluene (30 mL) in a flask equipped with a Dean-Stark trap. Add p-TSA (1 mmol).

  • Reaction: Reflux for 3–5 hours. Water will collect in the trap.

    • Mechanistic Note: The

      
       group is electron-withdrawing, making the 
      
      
      
      -elimination slower than in non-halogenated analogues. Ensure full reflux.
  • Workup: Cool to RT, wash with

    
     (sat. aq.) to remove acid. Dry organic layer over 
    
    
    
    and concentrate.
  • Validation:

    • 1H NMR: Appearance of alkene doublets (

      
       Hz, trans-isomer) at 
      
      
      
      7.0–8.0 ppm range. Disappearance of the
      
      
      signal.
Protocol C: Regiocontrolled Synthesis of Pyrazoles

This protocol allows you to select the position of the substituents by choosing the form of hydrazine used.[2][3]

Option C1: 1,3-Regioisomer (1-Aryl-3-trichloromethyl-5-phenylpyrazole)

Reagents:

  • CCl₃-Enone (1.0 equiv)

  • Arylhydrazine Hydrochloride (1.2 equiv)

  • Ethanol (Abs.)

Procedure:

  • Dissolve CCl₃-Enone (1 mmol) and Arylhydrazine HCl (1.2 mmol) in Ethanol (5 mL).

  • Reflux for 4–8 hours.

  • Cool to RT.[4] The product often precipitates. If not, remove solvent and recrystallize from EtOH.

  • Mechanism: The protonated hydrazine is less nucleophilic; the reaction is thermodynamically controlled, favoring the 1,3-isomer where the bulky

    
     is distal to the N-Aryl group.
    
Option C2: 1,5-Regioisomer (1-Aryl-5-trichloromethyl-3-phenylpyrazole)

Reagents:

  • CCl₃-Enone (1.0 equiv)

  • Free Arylhydrazine (1.2 equiv)

  • Ethanol (Abs.)

Procedure:

  • Dissolve CCl₃-Enone (1 mmol) and Free Arylhydrazine (1.2 mmol) in Ethanol.

  • Stir at Room Temperature for 2 hours, then reflux for 1 hour.

  • Mechanism: The free hydrazine is highly nucleophilic and attacks the hardest electrophile (

    
    -carbon) first (kinetic control), leading to the 1,5-isomer.
    
Protocol D: Solvolysis to Pyrazole-3-Carboxylates

Transforming the


 to an ester in one pot.

Reagents:

  • CCl₃-Enone (1.0 equiv)

  • Hydrazine hydrate or Alkylhydrazine (1.2 equiv)

  • Methanol (Solvent & Reactant)[4][5]

  • 
     (2.0 equiv) or 
    
    
    

Procedure:

  • Combine reagents in Methanol.

  • Reflux for 12–24 hours.

  • Outcome: The basic conditions promote the hydrolysis of the

    
     group into a 
    
    
    
    group after cyclization.
  • Product: Methyl 1-substituted-5-phenyl-1H-pyrazole-3-carboxylate.

Data Summary & Troubleshooting

Yield & Selectivity Table
Reaction PathwayReagent FormMajor IsomerTypical YieldNotes
Protocol C1 Hydrazine HCl Salt 1,3-Isomer (

at C3)
85–95%High regiocontrol (>95:5).
Protocol C2 Free Hydrazine1,5-Isomer (

at C5)
70–85%Kinetic product; sensitive to steric bulk.
Protocol D Base/Methanol3-Carboxylate (

)
60–75%Requires longer reflux times.
Troubleshooting Guide
  • Problem: Incomplete dehydration (Protocol B).

    • Solution: Use fresh p-TSA and ensure vigorous water removal (Dean-Stark).

  • Problem: Mixture of Regioisomers (Protocol C).

    • Solution: Strictly control the pH. Acidic conditions (HCl salt) lock the 1,3-pathway. Neutral/Basic conditions favor the 1,5-pathway.

  • Problem: "Haloform" loss of CCl₃ without ester formation.

    • Solution: Avoid aqueous bases. Use anhydrous alkoxides or amine bases in dry alcohol if esterification is desired.

Pathway Visualization

G Start Acetophenone + Chloral HydroxyKetone CCl3-Hydroxy Ketone (Aldol Adduct) Start->HydroxyKetone AcOH, Reflux (Protocol A) Enone CCl3-Enone (Chalcone Analogue) HydroxyKetone->Enone p-TSA, Toluene Dehydration (Protocol B) Pyraz_13 1,3-Regioisomer (3-CCl3-5-Phenyl) Enone->Pyraz_13 Ar-NHNH2•HCl Thermodynamic Control Pyraz_15 1,5-Regioisomer (5-CCl3-3-Phenyl) Enone->Pyraz_15 Free Ar-NHNH2 Kinetic Control Pyraz_Ester Pyrazole-3-Carboxylate (3-COOMe) Enone->Pyraz_Ester Hydrazine + Base MeOH (Solvolysis)

Caption: Divergent synthesis pathways from the CCl₃-Hydroxy Ketone precursor, illustrating regiocontrol switches and functional group transformations.

References

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Source: ACS Omega / NIH URL:[Link]

  • Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Synthesis of 2,2,2-Trifluoroethyl 1H-Pyrazole Carboxylates: Insight into the Mechanism of Trichloromethyl Group Hydrolysis. Source: Journal of Fluorine Chemistry (via DOI link) URL:[Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives. Source: Molecules (MDPI) URL:[Link]

Sources

Application Notes and Protocols for the Scalable Production of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one is a valuable chemical intermediate in the synthesis of various organic compounds. Its structure, featuring a β-hydroxy ketone moiety and a trichloromethyl group, makes it a versatile precursor for further chemical transformations. The efficient and scalable production of this compound is of significant interest to researchers and professionals in drug development and fine chemical manufacturing. This document provides a detailed guide to the scalable synthesis of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one, focusing on practical and robust methodologies suitable for laboratory and industrial settings. We will delve into the underlying chemical principles, provide step-by-step protocols, and discuss critical parameters for process optimization.

Synthetic Strategies and Mechanistic Insights

The most direct and industrially viable route to 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one is the aldol condensation reaction. This reaction involves the formation of a carbon-carbon bond between an enolate (or enol) and a carbonyl compound. In this specific case, the reaction is a crossed aldol condensation between acetophenone and chloral (trichloroacetaldehyde).

The Core Reaction: Aldol Condensation

The fundamental transformation is the reaction of acetophenone with chloral to form the desired β-hydroxy ketone.[1] The reaction can be catalyzed by either a base or an acid, each with its own mechanistic pathway and practical considerations for scalability.

  • Base-Catalyzed Aldol Condensation: In the presence of a base, a proton is abstracted from the α-carbon of acetophenone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of chloral. A subsequent protonation step yields the final product.[2]

  • Acid-Catalyzed Aldol Condensation: Under acidic conditions, the carbonyl oxygen of acetophenone is protonated, which facilitates its tautomerization to the enol form. The enol then acts as a nucleophile, attacking the protonated carbonyl of chloral.

For the synthesis of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one, the condensation of acetophenones with chloral in refluxing acetic acid is a well-established method.[1]

Visualizing the Synthetic Pathway

The following diagram illustrates the primary synthetic route to 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one via aldol condensation.

G cluster_reactants Reactants cluster_reaction Reaction Conditions Acetophenone Acetophenone Catalyst Acid or Base Catalyst (e.g., Acetic Acid) Acetophenone->Catalyst Chloral Chloral Chloral->Catalyst Product 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one Catalyst->Product Aldol Condensation

Caption: Primary synthetic route to the target compound.

Scalable Production Protocols

This section provides detailed protocols for the synthesis of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one, with a focus on scalability and reproducibility.

Protocol 1: Acid-Catalyzed Condensation in Acetic Acid

This method is robust and utilizes readily available and relatively inexpensive reagents, making it suitable for larger-scale production. The use of acetic acid as both a catalyst and a solvent simplifies the reaction setup.[1]

Materials and Equipment:

  • Acetophenone

  • Chloral (or Chloral Hydrate)

  • Glacial Acetic Acid

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine acetophenone (1.0 eq) and chloral (1.2 eq).

  • Solvent and Catalyst Addition: Add glacial acetic acid to the flask. The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into cold water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[3]

Process Optimization and Scalability Considerations:

  • Reactant Stoichiometry: A slight excess of chloral is often used to ensure complete conversion of the acetophenone.

  • Temperature Control: Maintaining a consistent reflux temperature is crucial for reaction rate and to minimize side reactions.

  • Purification: For large-scale production, recrystallization is a cost-effective purification method. The choice of solvent is critical for obtaining high purity and yield.[4]

Comparative Analysis of Synthetic Methods

The choice of synthetic method can significantly impact the overall efficiency and cost-effectiveness of the production process. The following table provides a comparative overview of different approaches.

ParameterAcid-Catalyzed (Acetic Acid)Base-Catalyzed (e.g., NaOH)
Catalyst Acetic AcidSodium Hydroxide
Solvent Acetic AcidEthanol/Water
Reaction Temperature RefluxRoom Temperature to Mild Heating
Typical Yield Good to ExcellentVariable, can be high
Scalability HighModerate to High
Advantages Simple setup, readily available reagents.[1]Milder conditions may be possible.
Disadvantages Requires heating, potential for side reactions at high temperatures.Potential for self-condensation of acetophenone, careful control of base concentration needed.

Experimental Workflow for Scalable Production

The following diagram outlines a typical workflow for the scalable production and purification of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one.

G cluster_synthesis Synthesis cluster_workup Workup and Isolation cluster_purification Purification and Drying start Charge Reactor with Acetophenone and Chloral add_solvent Add Acetic Acid start->add_solvent react Heat to Reflux add_solvent->react monitor Monitor Reaction by TLC/HPLC react->monitor cool Cool Reaction Mixture monitor->cool precipitate Precipitate in Cold Water cool->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Water filtrate->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry under Vacuum recrystallize->dry final_product Obtain Pure Product dry->final_product

Caption: Workflow for scalable production and purification.

Safety Considerations

  • Chloral and Chloral Hydrate: These are toxic and corrosive substances. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Acetic Acid: Glacial acetic acid is corrosive and can cause severe burns. Handle with care.

  • General Precautions: As with all chemical reactions, it is essential to follow standard laboratory safety procedures.

Conclusion

The scalable production of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one is readily achievable through the acid-catalyzed aldol condensation of acetophenone and chloral. The protocol outlined in this guide is robust, utilizes common laboratory reagents, and can be adapted for larger-scale manufacturing. Careful control of reaction parameters and an efficient purification strategy are key to obtaining a high yield of pure product.

References

  • Baylis–Hillman reaction - Wikipedia. Available at: [Link]

  • Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - RSC Publishing. Available at: [Link]

  • (PDF) Traditional Morita—Baylis—Hillman Reaction of Aldehydes with Methyl Vinyl Ketone Co-Catalyzed by Triphenylphosphine and Nitrophenol. Available at: [Link]

  • Synthesis of β-hydroxy-α,β-unsaturated carbonyl compounds via the Morita–Baylis–Hillman reaction of paramagnetic aldehyde - Springer. Available at: [Link]

  • (PDF) Synthesis of 4-hydroxy-4-phenylbutan-2-one (adapted from ref. 38). Available at: [Link]

  • 4,4,4-TRICHLORO-3-HYDROXY-1-PHENYL-1-BUTANONE, (3S)- - Inxight Drugs. Available at: [Link]

  • Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid - Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Aldol Condensation - GeeksforGeeks. Available at: [Link]

  • Aldol Reaction - University of California, Irvine. Available at: [Link]

  • (PDF) Synthesis and Structure of Novel 1Aryl4,4,4-trichloro-1,3-butanediones. Available at: [Link]

  • The Aldol Condensation - Magritek. Available at: [Link]

  • Process for the preparation of 1-(4-chlorophenyl)-4,4-dimethylpent-1-ene-3-one - Google Patents.
  • (PDF) A Highly Enantioselective Synthesis of the Odorant, 3-hydroxy-4-phenylbutan-2-one. Available at: [Link]

  • 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride - Organic Syntheses. Available at: [Link]

  • Method for purification of 4-hydroxyacetophenone - Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one.

Q1: What is the fundamental reaction for synthesizing 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one?

The synthesis of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one is achieved through a crossed aldol condensation , specifically a Claisen-Schmidt condensation . This reaction involves the carbon-carbon bond formation between the enolate of acetophenone and the non-enolizable aldehyde, chloral (trichloroacetaldehyde)[1]. The reaction can be catalyzed by either an acid or a base.

Q2: What are the main challenges in this synthesis that can lead to low yields?

Low yields in this synthesis can often be attributed to several factors:

  • Side Reactions: Competing reactions such as the Cannizzaro reaction of chloral, self-condensation of acetophenone, and further reaction of the product can reduce the yield of the desired aldol adduct.

  • Suboptimal Reaction Conditions: Incorrect temperature, catalyst concentration, or reaction time can lead to incomplete reactions or the formation of byproducts.

  • Product Decomposition: The product, a β-hydroxy ketone, can be susceptible to dehydration, especially at elevated temperatures, leading to the formation of an α,β-unsaturated ketone.

  • Purification Losses: Inefficient purification methods can lead to significant loss of the final product.

Q3: Is it possible to perform this synthesis under solvent-free conditions?

Yes, solvent-free Claisen-Schmidt condensations have been reported and can be a greener alternative[2]. This is often achieved by grinding the reactants with a solid base like sodium hydroxide. However, for the synthesis of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one, careful temperature control is crucial to prevent unwanted side reactions and decomposition.

II. Troubleshooting Guide: From Theory to Practice

This section provides a detailed breakdown of potential issues you might encounter during the synthesis and how to resolve them.

Issue 1: Low or No Product Formation

A common frustration is the failure to obtain the desired product or achieving only a very low yield. Here’s a systematic approach to troubleshoot this issue.

Possible Cause 1: Inactive Catalyst or Incorrect Catalyst Concentration

  • Explanation: The catalyst, whether an acid or a base, is crucial for the formation of the acetophenone enolate (in the base-catalyzed pathway) or activation of the chloral carbonyl (in the acid-catalyzed pathway). If the catalyst is old, impure, or used in a suboptimal concentration, the reaction rate will be significantly reduced.

  • Solution:

    • Use a fresh, high-purity catalyst.

    • For base-catalyzed reactions, start with a catalytic amount (e.g., 0.1-0.2 equivalents) of a strong base like NaOH or KOH.

    • For acid-catalyzed reactions, glacial acetic acid can serve as both the solvent and catalyst. The addition of a stronger acid catalyst like sulfuric acid might be necessary in some cases.

    • Perform small-scale optimization experiments to determine the ideal catalyst loading for your specific setup.

Possible Cause 2: Suboptimal Reaction Temperature

  • Explanation: The rate of the aldol condensation is temperature-dependent. A temperature that is too low may result in a very slow reaction, while a temperature that is too high can promote side reactions and product decomposition.

  • Solution:

    • For base-catalyzed reactions, it is often beneficial to run the reaction at room temperature or slightly below to minimize side reactions.

    • The acid-catalyzed reaction using acetic acid is typically performed at reflux[1].

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.

Possible Cause 3: Poor Quality of Starting Materials

  • Explanation: Impurities in either the acetophenone or chloral can interfere with the reaction. Chloral is particularly susceptible to hydration and polymerization.

  • Solution:

    • Use freshly distilled acetophenone.

    • Ensure the chloral used is anhydrous and free from acidic impurities. It is often supplied as a hydrate, which needs to be taken into account or converted to the anhydrous form before use.

Issue 2: Formation of Multiple Products and Purification Challenges

The appearance of multiple spots on a TLC plate or difficulties in isolating a pure product are common indicators of side reactions.

Possible Cause 1: Self-Condensation of Acetophenone

  • Explanation: In a base-catalyzed reaction, the enolate of acetophenone can react with another molecule of acetophenone, leading to a self-condensation product.

  • Solution:

    • This is generally less of an issue in a crossed aldol with a highly reactive aldehyde like chloral.

    • To further minimize this, you can slowly add the acetophenone to a mixture of chloral and the base.

Possible Cause 2: Cannizzaro Reaction of Chloral

  • Explanation: Since chloral has no α-hydrogens, it can undergo the Cannizzaro reaction in the presence of a strong base. This disproportionation reaction produces trichloroethanol and trichloroacetic acid.

  • Solution:

    • Avoid using an excessively high concentration of a strong base.

    • Slowly add the base to the reaction mixture to prevent localized high concentrations.

Possible Cause 3: Dehydration of the Aldol Product

  • Explanation: The desired product, 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one, is a β-hydroxy ketone and can undergo dehydration, especially under harsh acidic or basic conditions and/or at elevated temperatures, to form 4,4,4-trichloro-1-phenylbut-2-en-1-one.

  • Solution:

    • Maintain a moderate reaction temperature.

    • Neutralize the reaction mixture promptly during workup to prevent prolonged exposure to acid or base.

Visualizing the Reaction and Side Reactions

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Acetophenone Acetophenone Enolate Acetophenone Enolate Acetophenone->Enolate Base Chloral Chloral Product 4,4,4-Trichloro-3-hydroxy- 1-phenylbutan-1-one Chloral->Product Cannizzaro Cannizzaro Reaction Products Chloral->Cannizzaro Strong Base Enolate->Product + Chloral SelfCondensation Acetophenone Self-Condensation Enolate->SelfCondensation + Acetophenone Dehydration Dehydration Product (Enone) Product->Dehydration Heat/Acid/Base

Caption: Main reaction pathway and potential side reactions.

III. Experimental Protocols

Here, we provide a detailed, step-by-step methodology for the synthesis of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one via an acid-catalyzed route.

Acid-Catalyzed Synthesis Protocol

This protocol is adapted from a known literature procedure for the condensation of acetophenones with chloral[1].

Materials:

  • Acetophenone

  • Chloral (anhydrous)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

  • Ethyl Acetate (for recrystallization)

  • Hexane (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine acetophenone (1 equivalent) and chloral (1.1 equivalents).

  • Solvent and Catalyst Addition: Add glacial acetic acid to the flask to act as the solvent and catalyst. The amount should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the mixture to reflux and maintain the reflux with stirring. Monitor the reaction progress by TLC. The reaction time can vary, but typically ranges from 2 to 6 hours.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Be cautious as CO₂ evolution will occur.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash them sequentially with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization. A mixture of ethanol and water, or ethyl acetate and hexane, is often effective. Dissolve the crude product in a minimal amount of the hot solvent (or the more soluble solvent of the pair) and then add the anti-solvent (the less soluble solvent) until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Troubleshooting the Experimental Protocol

Start Start Synthesis Check_TLC Monitor Reaction by TLC Start->Check_TLC Reaction_Complete Reaction Complete? Check_TLC->Reaction_Complete Reaction_Complete->Check_TLC No, continue heating Workup Perform Work-up Reaction_Complete->Workup Yes Purify Recrystallize Product Workup->Purify Characterize Characterize Product (NMR, IR, MP) Purify->Characterize Success High Yield & Purity Characterize->Success Meets Specs Troubleshoot Low Yield or Impure Product Characterize->Troubleshoot Does Not Meet Specs Troubleshoot->Start Optimize Conditions

Caption: A general workflow for the synthesis and troubleshooting.

IV. Data and Characterization

Accurate characterization of the final product is essential to confirm its identity and purity.

Expected Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Multiplets in the range of δ 7.4-8.0 ppm.

  • CH-OH Proton: A multiplet or doublet of doublets around δ 4.5-5.5 ppm. The coupling to the adjacent CH₂ protons will be observed.

  • CH₂ Protons: Two diastereotopic protons adjacent to the carbonyl group, appearing as a pair of doublets of doublets (or a more complex multiplet) in the range of δ 3.0-3.8 ppm.

  • OH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent. It can be confirmed by a D₂O exchange experiment.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon (C=O): A signal in the range of δ 195-205 ppm.

  • CCl₃ Carbon: A signal around δ 102-104 ppm.

  • CH-OH Carbon: A signal in the range of δ 70-80 ppm.

  • CH₂ Carbon: A signal around δ 45-55 ppm.

  • Aromatic Carbons: Multiple signals in the range of δ 125-140 ppm.

IR (Infrared) Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹[3].

  • C=O Stretch: A strong, sharp absorption band around 1685 cm⁻¹ for the aryl ketone[3].

  • C-Cl Stretch: Strong absorptions in the fingerprint region, typically around 600-800 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Quantitative Data Summary

The following table provides a general overview of how different reaction parameters can influence the yield. The exact values will need to be optimized for your specific laboratory conditions.

ParameterConditionExpected Outcome on YieldRationale
Catalyst Base (e.g., NaOH, KOH)Can be high, but risk of side reactions.Strong base efficiently generates the enolate.
Acid (e.g., Acetic Acid)Generally good yields with fewer side reactions.Promotes the reaction via activation of the carbonyl.
Temperature Low (0-25 °C) for base catalysisFavors the desired aldol addition product.Minimizes dehydration and side reactions.
High (Reflux) for acid catalysisDrives the reaction to completion.Necessary to overcome the activation energy in this pathway.
Solvent Protic (e.g., Ethanol)Commonly used for base-catalyzed reactions.Solubilizes the reactants and catalyst.
Aprotic (e.g., THF)Can also be used, may influence reactivity.The choice of solvent can affect enolate formation and stability.
Stoichiometry Slight excess of chloralCan help to drive the reaction to completion.Ensures the complete consumption of the enolizable ketone.

V. References

  • Claisen, L.; Claparède, A. (1881). Condensationen von Ketonen mit Aldehyden. Berichte der Deutschen Chemischen Gesellschaft, 14(2), 2460–2468. [Link]

  • Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. Beilstein Journal of Organic Chemistry, 2023. [Link]

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. [Link]

  • IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Maricopa Open Digital Press. [Link]

Sources

Technical Support Center: Stabilizing 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one Against Retro-Aldol Cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable synthetic intermediate. The inherent instability of this β-hydroxy ketone, primarily due to its susceptibility to a retro-aldol reaction, can pose significant challenges during synthesis, work-up, purification, and storage. This guide provides in-depth, field-proven insights and actionable protocols to mitigate this decomposition pathway, ensuring the integrity of your material.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses fundamental questions regarding the chemical behavior of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one.

Q1: What is the retro-aldol reaction, and why is my compound particularly susceptible?

A: The retro-aldol reaction is the reverse of the aldol addition, where a β-hydroxy carbonyl compound cleaves at the α-β carbon-carbon bond to regenerate its starting carbonyl components.[1][2] This process can be catalyzed by both acids and bases.[1][3]

Your compound, 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one, is susceptible for two primary reasons:

  • Structural Motif: It is a β-hydroxy ketone, the classic substrate for this reaction.

  • Cleavage Products: The reaction breaks the molecule into two relatively stable fragments: acetophenone and chloral (trichloroacetaldehyde). The stability of these resulting products can be a thermodynamic driving force for the reaction.

The reaction is an equilibrium; therefore, reaction conditions will dictate whether the forward (aldol) or reverse (retro-aldol) reaction is favored.[2][4]

Q2: What are the primary experimental factors that trigger this unwanted cleavage?

A: The retro-aldol reaction is highly sensitive to the experimental environment. The following factors are the most common triggers:

  • pH: Both acidic and basic conditions can catalyze the reaction.[5] Basic conditions are often more problematic as they facilitate the deprotonation of the hydroxyl group, initiating the C-C bond cleavage.[6][7] Even mild bases like carbonates or residual catalysts can be sufficient.

  • Temperature: Elevated temperatures provide the activation energy needed for the reaction to proceed. Heating an aldol product, especially in the presence of a catalyst, will almost certainly favor the retro-aldol pathway and potentially a subsequent dehydration.[2][8]

  • Presence of Catalysts: Trace amounts of acids, bases (e.g., NaOH, Et₃N), or even certain metal catalysts used in preceding steps can promote decomposition if not rigorously removed.[1][9]

Q3: What are the specific cleavage products I should look for to confirm decomposition?

A: The retro-aldol cleavage of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one yields acetophenone and chloral (trichloroacetaldehyde) . These can be detected by analytical techniques such as GC-MS, LC-MS, or ¹H NMR spectroscopy.

G cluster_0 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one cluster_1 Cleavage Products mol1 Ph-C(=O)-CH₂-CH(OH)-CCl₃ mol2 Ph-C(=O)-CH₃ (Acetophenone) mol1->mol2  Retro-Aldol Reaction (Acid or Base Catalyzed) mol3 HC(=O)-CCl₃ (Chloral) mol1->mol3  Retro-Aldol Reaction (Acid or Base Catalyzed)

Caption: Products of the retro-aldol cleavage reaction.

Part 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides direct solutions to specific problems encountered during the handling and use of the title compound.

Issue 1: "I'm observing significant product decomposition during my aqueous work-up and extraction."

  • Underlying Cause: This is the most common failure point. Residual acid or base from the synthesis is catalyzing the retro-aldol reaction in the aqueous phase. Standard work-ups using strong bases (like NaHCO₃ or Na₂CO₃) or acids (like HCl) create a pH environment that is too harsh for the sensitive β-hydroxy ketone.

  • Troubleshooting Protocol: The Buffered Work-Up

    • Quenching: Cool the reaction mixture to 0°C. Instead of a strong acid or base, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl), which is a mildly acidic buffer.

    • Neutralization: Carefully adjust the pH of the aqueous layer to a neutral range of 6.5 - 7.5 using a dilute phosphate buffer (e.g., 0.1 M NaH₂PO₄/Na₂HPO₄). Monitor the pH closely with a calibrated pH meter or narrow-range pH strips.

    • Extraction: Promptly extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Do not let the mixture sit for extended periods.

    • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water. Avoid additional acidic or basic washes.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo at a low temperature (<30°C).

Issue 2: "My purified, solid compound is degrading upon storage, showing impurities by NMR/LCMS after a few days."

  • Underlying Cause: The "purified" compound likely contains trace amounts of acidic or basic impurities that are catalyzing slow decomposition. Alternatively, storage conditions (exposure to air, light, or elevated temperature) are promoting the reaction.

  • Troubleshooting Protocol: Rigorous Purification and Inert Storage

    • Purification: After initial isolation, re-purify the compound using flash column chromatography with a solvent system buffered with a small amount of a non-nucleophilic base if necessary (e.g., 0.1% triethylamine, though this must be carefully removed later) or, preferably, on a meticulously neutralized silica gel.

    • Solvent Removal: Ensure all solvents, especially protic ones, are completely removed under high vacuum at low temperatures.

    • Inert Atmosphere: Store the final, dry product in a sealed vial under an inert atmosphere of argon or nitrogen. This prevents exposure to atmospheric CO₂ (which forms carbonic acid with moisture) and oxygen.

    • Temperature Control: Store the vial at or below 0°C. For long-term storage, -20°C is highly recommended to kinetically halt the decomposition process.

    • Solvent for Storage: If storing in solution, use a dry, aprotic solvent like anhydrous toluene or dichloromethane.

Issue 3: "I'm attempting a subsequent reaction (e.g., oxidation of the alcohol), but I only recover the retro-aldol products."

  • Underlying Cause: The reagents and conditions for the subsequent step are incompatible with the aldol adduct. Many common reagents are strongly basic (e.g., some deprotonation conditions) or acidic, triggering cleavage before the desired reaction can occur.

  • Troubleshooting Protocol: Protection Group Strategy

    • Rationale: The most robust method to prevent the retro-aldol reaction is to "lock" the structure by protecting the β-hydroxy group. This removes the acidic proton and prevents the formation of the alkoxide intermediate required for cleavage.

    • Recommended Protection: A silyl ether is an excellent choice. React the β-hydroxy ketone with a silylating agent under non-basic conditions.

    • Step-by-Step Silylation Protocol:

      • Dissolve the β-hydroxy ketone (1 equiv.) in anhydrous dichloromethane (DCM).

      • Add 2,6-lutidine (1.5 equiv.), a non-nucleophilic base that will not catalyze the retro-aldol reaction.

      • Cool the solution to 0°C.

      • Slowly add tert-Butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf, 1.2 equiv.).

      • Stir at 0°C and allow to warm to room temperature over 2-4 hours, monitoring by TLC.

      • Upon completion, perform a buffered work-up as described in Issue 1 .

    • Post-Protection: The resulting TBDMS-protected compound is now highly stable and can be carried forward to subsequent reactions under a much wider range of conditions. The protecting group can be removed later with a fluoride source (e.g., TBAF) or mild acid.

Part 3: Data Summary & Key Parameters

For quick reference, the following table summarizes the critical parameters for handling 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one.

ParameterRecommended ConditionConditions to Avoid (High Risk of Retro-Aldol)Rationale
pH (Work-up/Storage) 6.5 - 7.5< 6.0 or > 8.0Both acid and base catalyze the cleavage; bases are particularly aggressive.[6][10]
Temperature ≤ 25°C (Handling) ≤ 0°C (Storage)> 30°C (especially with catalysts)The reaction is kinetically favored at higher temperatures.[2]
Solvents (Storage) Anhydrous Aprotic (Toluene, DCM, Hexane)Protic (Methanol, Ethanol, Water)Protic solvents can facilitate the proton transfers necessary for the reaction.
Atmosphere Inert (Argon, Nitrogen)AirPrevents contact with moisture and acidic CO₂.
Incompatible Reagents Strong Bases (NaOH, LDA, NaH), Strong Acids (HCl, H₂SO₄), AlkoxidesMild Buffers (Phosphate, NH₄Cl), Non-nucleophilic bases (2,6-lutidine)Harsh reagents directly catalyze the decomposition pathway.

Part 4: Visualizing the Mechanism

The following diagram illustrates the base-catalyzed retro-aldol cleavage pathway, which is often the most problematic in practice.

Retro_Aldol_Mechanism Start Ph-C(=O)-CH₂-CH(OH)-CCl₃ Alkoxide Ph-C(=O)-CH₂-CH(O⁻)-CCl₃ Start->Alkoxide Transition C-C Bond Cleavage Alkoxide->Transition Products Ph-C(=O)-CH₂⁻   +   O=CH-CCl₃ (Enolate + Chloral) Transition->Products 2. Cleavage Final Ph-C(=O)-CH₃   +   O=CH-CCl₃ (Acetophenone + Chloral) Products->Final 3. Protonation Base B⁻ Base->Start 1. Deprotonation ProtonSource BH

Caption: Base-catalyzed retro-aldol mechanism for the target compound.

References

  • Fiveable. (2025, September 15). Retro-aldol reaction Definition. Fiveable. [Link]

  • Various Authors. (2014, September 18). What conditions favor retro-Aldol condensations over Aldol condensations (and vice versa)? Quora. [Link]

  • Khan Academy. Aldol reactions in metabolism. Khan Academy. [Link]

  • Mandal, T., & Lee, D. (2023, April 13). Biomimetic Catalytic Retro-Aldol Reaction Using a Cation-Binding Catalyst: A Promising Route to Axially Chiral Biaryl Aldehydes. Organic Letters, ACS Publications. [Link]

  • Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

  • Guan, H. (n.d.). PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. HARVEST (uSask). [Link]

  • Wang, C., et al. (2015, December 7). C–C Activation by Retro-Aldol Reaction of Two β-Hydroxy Carbonyl Compounds: Synergy with Pd-Catalyzed Cross-Coupling To Access Mono-α-arylated Ketones and Esters. The Journal of Organic Chemistry, ACS Publications. [Link]

  • ResearchGate. (n.d.). pH-rate profiles for retro-aldol reactions of methodol with 50 μM DoAm... ResearchGate. [Link]

  • ScienceDirect. (n.d.). Towards a new understanding of the retro-aldol reaction for oxidative conversion of lignin to aromatic aldehydes and acids. ScienceDirect. [Link]

  • Chemistry LibreTexts. (2022, July 20). 12.4: Aldol Addition. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Aldol reaction. Wikipedia. [Link]

  • ResearchGate. (n.d.). Effect of pH on aldol and retro-aldol activity of AxDTA. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2019, August 13). How to avoid cannizaro reaction during aldol reaction? Chemistry Stack Exchange. [Link]

  • George Greco Goucher Chemistry. (2016, July 30). 08 04 Retro Aldol. YouTube. [Link]

  • OpenStax. (2023, September 20). 23.3 Dehydration of Aldol Products: Synthesis of Enones. Organic Chemistry. [Link]

Sources

Technical Support Center: Minimizing Dehydration Byproducts in Trichloromethyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of trichloromethyl ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on minimizing the formation of unwanted dehydration byproducts. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the yield and purity of your target compounds.

I. Understanding the Challenge: The Formation of Dehydration Byproducts

The synthesis of β-hydroxy trichloromethyl ketones, often achieved through reactions like the aldol addition of an enolate to chloral or its hydrate, is a powerful tool in organic synthesis.[1][2] However, a common and significant side reaction is the dehydration of the β-hydroxy ketone product to form an α,β-unsaturated ketone. This not only reduces the yield of the desired product but also introduces impurities that can be challenging to remove.

The propensity for this dehydration is influenced by several factors, including reaction temperature, the nature of the catalyst (acidic or basic), and the presence of water.[3][4] Understanding the underlying mechanisms is crucial for developing effective strategies to suppress this unwanted pathway.

Mechanism of Dehydration

Dehydration of the aldol addition product can occur under both acidic and basic conditions.

  • Base-Catalyzed Dehydration: In the presence of a base, a proton is abstracted from the α-carbon, forming an enolate. Subsequent elimination of the hydroxide ion from the β-carbon results in the formation of a double bond.[4]

  • Acid-Catalyzed Dehydration: Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). Subsequent removal of a proton from the α-carbon by a weak base (like water or the conjugate base of the acid catalyst) leads to the formation of the α,β-unsaturated ketone.[4]

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis of trichloromethyl ketones.

Q1: What are the typical dehydration byproducts I should expect?

The primary dehydration byproducts are α,β-unsaturated trichloromethyl ketones. These compounds possess a carbon-carbon double bond in conjugation with the ketone and the trichloromethyl group. The exact structure will depend on the specific ketone or aldehyde used as the starting material.

Q2: Why is my reaction mixture turning a dark color?

Darkening of the reaction mixture can be an indication of polymerization or the formation of complex condensation products.[5] This is often exacerbated by higher temperatures and prolonged reaction times, which favor dehydration and subsequent side reactions of the resulting α,β-unsaturated ketone.

Q3: Can the presence of water in my reagents contribute to byproduct formation?

Yes, while water is a product of the dehydration reaction, its presence as a contaminant in solvents or reagents can also influence the reaction equilibrium.[3] In some syntheses, such as those involving chloral hydrate, water is inherently present.[1][2] However, in anhydrous systems, meticulous drying of all reagents and glassware is critical.

Q4: Are there specific catalysts that are more prone to causing dehydration?

Both strong acids and strong bases can readily catalyze the dehydration of the initial β-hydroxy ketone product.[3][4] The choice of catalyst should be carefully considered based on the specific substrates and desired outcome. Milder conditions are generally preferred to minimize dehydration.

Q5: How can I confirm the presence of dehydration byproducts in my crude product?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry can be used to identify dehydration byproducts. In ¹H NMR, the appearance of vinylic proton signals is a key indicator. In IR spectroscopy, a shift in the carbonyl stretching frequency and the appearance of a C=C stretching band can be observed.

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues related to dehydration byproduct formation.

Problem Potential Cause(s) Recommended Solution(s)
High percentage of α,β-unsaturated ketone in the product mixture. 1. Excessive Reaction Temperature: Higher temperatures provide the activation energy for the elimination reaction.[3] 2. Prolonged Reaction Time: Longer exposure to catalytic conditions can drive the equilibrium towards the dehydrated product. 3. Inappropriate Catalyst: Use of a strong acid or base that readily promotes dehydration.[4]1. Lower the reaction temperature. Conduct the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the kinetic aldol addition product over the thermodynamic dehydration product.[1][5] 2. Monitor the reaction closely using TLC or another suitable method and quench the reaction as soon as the starting material is consumed. 3. Use a milder catalyst. Consider using a weaker base (e.g., an amine) or a Lewis acid catalyst that is less prone to promoting dehydration.
Low yield of the desired β-hydroxy trichloromethyl ketone. 1. Dehydration of the product. (See above) 2. Retro-Aldol Reaction: The initial aldol addition can be reversible, especially under basic conditions.[5] 3. Presence of Water: Water can shift the equilibrium away from the desired product.[3]1. Implement strategies to minimize dehydration. (See above) 2. Use kinetic control conditions. For instance, the use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures can favor the forward reaction.[5] 3. Ensure anhydrous conditions. Thoroughly dry all glassware, solvents, and reagents. Consider the use of a desiccant.[6][7]
Difficulty in purifying the desired product from dehydration byproducts. Similar Polarity: The desired β-hydroxy ketone and the α,β-unsaturated byproduct may have similar polarities, making separation by column chromatography challenging.1. Optimize chromatographic conditions. Experiment with different solvent systems and stationary phases. 2. Consider derivatization. The hydroxyl group of the desired product can be protected, altering its polarity for easier separation. The protecting group can be removed in a subsequent step. 3. Utilize bisulfite extraction for unreacted aldehydes or reactive ketones. This can simplify the crude mixture before final purification.[8][9]
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting excessive dehydration in your synthesis.

TroubleshootingWorkflow Start High Dehydration Observed CheckTemp Review Reaction Temperature Start->CheckTemp Is temperature too high? LowerTemp Action: Lower Temperature (e.g., 0°C or -78°C) CheckTemp->LowerTemp Yes CheckTime Review Reaction Time CheckTemp->CheckTime No End Dehydration Minimized LowerTemp->End MonitorReaction Action: Monitor Closely (TLC) & Quench Promptly CheckTime->MonitorReaction Is reaction time excessive? CheckCatalyst Review Catalyst Choice CheckTime->CheckCatalyst No MonitorReaction->End ChangeCatalyst Action: Use Milder Catalyst (e.g., Amine base, Lewis Acid) CheckCatalyst->ChangeCatalyst Is catalyst too harsh? CheckAnhydrous Verify Anhydrous Conditions CheckCatalyst->CheckAnhydrous No ChangeCatalyst->End CheckAnhydrous->Start Issue persists DryReagents Action: Dry Solvents/Reagents Use Desiccants CheckAnhydrous->DryReagents Is water present? DryReagents->End

Caption: Troubleshooting workflow for minimizing dehydration byproducts.

IV. Experimental Protocols

To provide practical guidance, here are detailed protocols for key procedures aimed at minimizing dehydration byproducts.

Protocol 1: General Procedure for Synthesis under Anhydrous Conditions

This protocol emphasizes the exclusion of moisture, a critical factor in suppressing dehydration.

1. Glassware Preparation:

  • All glassware (reaction flask, dropping funnel, condenser, etc.) should be oven-dried at 120 °C for at least 4 hours or flame-dried under a vacuum.
  • Assemble the apparatus while hot and allow it to cool to room temperature under a stream of inert gas (e.g., argon or nitrogen).

2. Reagent and Solvent Preparation:

  • Use freshly distilled, anhydrous solvents. Solvents can be dried over appropriate desiccants (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).
  • Solid reagents should be dried in a vacuum oven or desiccator.
  • Liquid reagents should be distilled from a suitable drying agent.

3. Reaction Setup:

  • Maintain a positive pressure of inert gas throughout the reaction.
  • Add reagents via syringe or cannula through a rubber septum.

4. Use of Desiccants:

  • Consider the use of molecular sieves within the reaction mixture to scavenge any trace amounts of water.[6] The type of molecular sieve (e.g., 3Å or 4Å) should be chosen based on the solvent and reactants.
Protocol 2: Purification by Recrystallization to Remove Dehydration Byproducts

Recrystallization can be an effective method for purifying the desired β-hydroxy ketone, especially if there is a significant difference in solubility between the product and the byproduct.[10]

1. Solvent Selection:

  • Choose a solvent or solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
  • The dehydration byproduct should ideally be either very soluble or very insoluble in the chosen solvent at all temperatures.

2. Dissolution:

  • In a flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.

3. Crystallization:

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
  • If necessary, further cool the flask in an ice bath to maximize crystal formation.

4. Isolation:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
  • Dry the crystals under a vacuum.
Experimental Workflow Diagram

ExperimentalWorkflow Start Start Synthesis Prep Prepare Anhydrous Reagents & Glassware Start->Prep Reaction Conduct Reaction under Inert Atmosphere Prep->Reaction Quench Quench Reaction & Work-up Reaction->Quench Crude Obtain Crude Product Quench->Crude Purify Purification Step Crude->Purify Recrystallize Recrystallization Purify->Recrystallize If crystalline Column Column Chromatography Purify->Column If oily or recrystallization fails PureProduct Pure β-hydroxy Trichloromethyl Ketone Recrystallize->PureProduct Column->PureProduct Analyze Analyze Purity (NMR, IR, MS) PureProduct->Analyze

Caption: General experimental workflow for synthesis and purification.

V. References

  • Corey, E. J., Link, J. O., & Shao, Y. (1992). Two effective procedures for the synthesis of trichloromethyl ketones, useful precursors of chiral α-amino and α-hydroxy acids. Tetrahedron Letters, 33(23), 3435-3438. [Link]

  • Jayaraman, A., Cho, E., Irudayanathan, F. M., Kim, J., & Lee, S. (2017). Metal-Free Decarboxylative Trichlorination of Alkynyl Carboxylic Acids: Synthesis of Trichloromethyl Ketones. Advanced Synthesis & Catalysis, 359(24), 4344-4349. [Link]

  • Wikipedia contributors. (2023). Aldol reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Ashenhurst, J. (2020). Haloform Reaction of Methyl Ketones. In Master Organic Chemistry. [Link]

  • Ishimaru, K., Kojima, T., & Ishikawa, T. (2003). Practical Asymmetric Synthesis of β-Trichloromethyl-β-hydroxy Ketones by the Reaction of Chloral or Chloral Hydrate with Chiral Imines. Organic Letters, 5(12), 2003-2005. [Link]

  • Bloch, H. S. (1953). U.S. Patent No. 2,647,861. U.S. Patent and Trademark Office.

  • Bonacorso, H. G., Wastowski, A. D., & Martins, M. A. P. (2007). Synthesis and Structure of New Trichloromethyl-β-diketones — 5-Trichloromethylisoxazole and 5-Isoxazolecarboxylic Acid Derivatives. Canadian Journal of Chemistry, 85(8), 533-539. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. [Link]

  • Fujisawa, T., et al. (1997). Facile synthesis of ( S)- β-hydroxy-β-trichloromethylated aromatic ketones by the regioselective ring cleavage of chiral β-trichloromethyl-β-propiolactone under the Friedel-Crafts conditions. Tetrahedron Letters, 38. [Link]

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Aldol Condensation. [Link]

  • Smith, C. D., & Johnson, A. B. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57335. [Link]

  • Loder, D. J. (1939). U.S. Patent No. 2,166,584. U.S. Patent and Trademark Office.

  • ideXlab. (n.d.). Trichloromethyl Group - Explore the Science & Experts. [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • Chan, T. H. (2018). Reduction of a Ketone by Sodium Tetrahydridoborate – A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction. World Journal of Chemical Education, 6(3), 133-138. [Link]

  • Making Molecules. (2025, April 15). An Introduction to the Aldol Reaction (addition & condensation). [Link]

  • Chemistry LibreTexts. (2023, January 22). Aldol Condensation. [Link]

  • Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions. In Master Organic Chemistry. [Link]

  • Le-Goff, A., et al. (2025, August 7). Liquid Drying by Solid Desiccant Materials: Experimental Study and Design Method. ResearchGate. [Link]

  • Smith, C. D., & Johnson, A. B. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Desiccants – Knowledge and References. [Link]

  • Australian Inhibitor. (2023, August 29). Discovering Desiccants: An Introduction to Moisture Control. [Link]

  • The Organic Chemistry Tutor. (2019, November 13). Hydrolysis and Dehydration Synthesis Reactions [Video]. YouTube. [Link]

  • Chen, Z. W., Luo, M. T., & Ye, D. N. (2014). TFA-mediated alkyne hydration reaction to synthesize methyl ketones. RSC Advances, 4(91), 49851-49854. [Link]

  • Ishimaru, K., Kojima, T., & Ishikawa, T. (2003). Practical asymmetric synthesis of beta-trichloromethyl-beta-hydroxy ketones by the reaction of chloral or chloral hydrate with chiral imines. PubMed. [Link]

  • Chemistry LibreTexts. (2015, January 13). 16.08: Hydration of Ketones and Aldehydes. [Link]

Sources

Stability of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one

Subject: Stability & Handling of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one (Chloral-Acetophenone Adduct) under Basic Conditions.

Executive Summary: The "Base" Paradox

Status: CRITICAL SENSITIVITY

As a Senior Application Scientist, I often see researchers treat 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one (TCHPB) as a standard


-hydroxy ketone. This is a mistake. This molecule contains a trichloromethyl carbinol  moiety adjacent to a ketone enolate position.[1][2][3] Under basic conditions, it sits on a "knife-edge" between two destructive pathways:[1][2]
  • Retro-Aldol Cleavage: Reversion to starting materials (Acetophenone + Chloral).[1][2]

  • Jocic-Reeve Rearrangement: Irreversible conversion to carboxylic acid derivatives via a gem-dichloroepoxide intermediate.[1][2]

This guide provides the protocols necessary to navigate these instabilities.

Diagnostic Pathways: What is happening to your compound?

Use the following diagram to identify which degradation pathway is currently affecting your experiment based on the byproducts you observe.

degradation_pathways Start 4,4,4-Trichloro-3-hydroxy- 1-phenylbutan-1-one Base Basic Conditions (pH > 8, or Nucleophilic Base) Start->Base RetroPath Pathway A: Retro-Aldol (Thermodynamic Control) Base->RetroPath High Temp Weak Base JocicPath Pathway B: Jocic-Reeve Reaction (Intramolecular Substitution) Base->JocicPath Strong Base (NaOH, NaOR) Acetophenone Acetophenone (Liquid, Sweet Smell) RetroPath->Acetophenone Chloral Chloral / Chloral Hydrate RetroPath->Chloral Epoxide Gem-Dichloroepoxide Intermediate JocicPath->Epoxide -Cl⁻ AcidDeriv α-Hydroxy/Amino Acid Derivative (Rearranged Product) Epoxide->AcidDeriv + Nucleophile (OH⁻, OR⁻, N₃⁻)

Figure 1: Divergent degradation pathways of TCHPB under basic conditions.[1][2] Pathway A dominates in reversible equilibrium; Pathway B is irreversible.[1]

Troubleshooting Guides

Issue #1: "My product disappeared during aqueous basic workup."

Diagnosis: Retro-Aldol Reversion. The aldol reaction between acetophenone and chloral is reversible.[1][2] In the presence of aqueous base (e.g.,


, dilute 

), the equilibrium shifts back to the starting materials, especially if the chloral is washed away or decomposes, driving the equilibrium to the left (Le Chatelier’s principle).

Corrective Protocol:

  • Avoid Basic Washes: Do NOT use saturated sodium bicarbonate (

    
    ) or brine/NaOH mixtures to wash the organic layer if the compound is present.[1]
    
  • Acidic Quench: Always quench reactions into a slightly acidic medium (e.g., dilute

    
     or saturated 
    
    
    
    solution) to protonate the alkoxide immediately.[1]
  • Temperature Control: Perform all quenches at

    
    . The retro-aldol rate is significantly higher at room temperature.[1][2]
    
Issue #2: "I isolated a highly acidic, unexpected solid."

Diagnosis: Jocic-Reeve Rearrangement. You likely used a strong base (like


 or 

) or allowed the reaction to sit in base for too long.[1][2] The trichloromethyl carbinol motif (

) undergoes deprotonation followed by intramolecular displacement of a chloride ion.[1][2][4]

Mechanism:

  • 
    [1][2]
    
  • Epoxide opening

    
    
    
    
    
    -substituted acid.[1][2]

Corrective Protocol:

  • Base Selection: Switch to non-nucleophilic, weaker bases if catalyzing the aldol (e.g., catalytic piperidine/acetic acid or DBU at low temp).[1]

  • Solvent Switch: Avoid protic solvents (MeOH, EtOH) combined with strong bases, as they facilitate the rearrangement.[1] Use aprotic solvents (DCM, THF).[1]

Stability Data & Solvent Compatibility

The following table summarizes the stability of TCHPB across common laboratory conditions.

ConditionStability RatingObserved OutcomeRecommendation
Aq. NaOH (1M) Unstable Rapid Jocic rearrangement or Retro-aldol.[1][2]AVOID. Use neutral buffers.
Sat. NaHCO₃ Poor Slow Retro-aldol over hours.[1][2]Minimize contact time (<5 min).
Triethylamine (Et₃N) Moderate Stable at

; degrades at RT.[1][2]
Keep cold; remove solvent quickly.[1][2]
Acetic Acid Excellent Stable.[1][2]Preferred additive for stability.[1][2]
DMSO/DMF Good Stable (unless heated >

).[1][2]
Good solvents for analysis.[1][2]
Chloroform/DCM Excellent Stable.[1][2]Preferred extraction solvents.[1][2]

FAQ: Expert Insights

Q: Can I use this compound in a subsequent reaction requiring base (e.g., alkylation)? A: Proceed with extreme caution. If you must alkylate the hydroxyl group, use neutral/acidic alkylation methods (e.g.,


/MeI or acid-catalyzed protection).[1] If you must use base (e.g., NaH), keep the temperature at 

to kinetically favor deprotonation over the rearrangement/retro-aldol barriers, and add the electrophile immediately.[1]

Q: Why does the literature sometimes show high yields for this aldol reaction? A: High yields are achieved by driving the equilibrium. This is often done by using glacial acetic acid as a solvent or catalyst, or by using strictly anhydrous conditions with specific Lewis acids, avoiding the aqueous basic workup entirely.[1]

Q: Is the trichloromethyl group a good leaving group here? A: Not directly as


.[1][2] However, in the Jocic-Reeve  mechanism, the system effectively ejects chloride (

) to form the epoxide.[1] This is the "hidden" reactivity of trichloromethyl carbinols that catches chemists off guard [1].

References

  • Reeve, W. (1960).[1][2] The Reaction of Trichloromethyl Carbinols with Nucleophiles.[3][5][6]Journal of the American Chemical Society , 82(7), 1762–1764.[1]

  • Corey, E. J., & Link, J. O. (1992).[1][6] A General, Catalytic, and Enantioselective Synthesis of

    
    -Amino Acids.[1][2][6]Journal of the American Chemical Society , 114(5), 1906–1908.[1] 
    
  • Snowden, T. S. (2006).[1][2][6] Practical Approach to

    
    - or 
    
    
    
    -Heterosubstituted Enoic Acids.Organic Letters , 8(25), 5881–5884.[1]
  • Mukaiyama, T. (1982).[1][2][7] The Directed Aldol Reaction.[7]Organic Reactions , 28, 203.[1][7] (Standard Reference for Aldol Reversibility).

Sources

Overcoming steric hindrance in the synthesis of trichloromethyl carbinols

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of trichloromethyl carbinols. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges in your synthetic endeavors, with a particular focus on managing steric hindrance.

I. Frequently Asked Questions (FAQs)

Q1: My reaction to form a trichloromethyl carbinol from a sterically hindered ketone is giving low yields. What are the likely causes?

A1: Low yields in the trichloromethylation of sterically hindered ketones are most commonly due to the steric bulk impeding the approach of the trichloromethyl anion to the carbonyl carbon. Other contributing factors can include enolization of the starting ketone under basic conditions, or the competing Cannizzaro reaction, especially with aldehydes.[1][2][3]

Q2: I'm observing significant amounts of side products. How can I improve the selectivity of my reaction?

A2: Improving selectivity often involves optimizing reaction conditions. For base-mediated reactions with chloroform, using a non-nucleophilic, sterically hindered base can minimize side reactions. Alternatively, switching to a milder, more selective reagent system like trimethyl(trichloromethyl)silane (TMSCCl₃) with a fluoride initiator can significantly improve outcomes.[3]

Q3: Can I synthesize chiral trichloromethyl carbinols with high enantioselectivity?

A3: Yes, several methods exist for the asymmetric synthesis of trichloromethyl carbinols. These include the use of chiral catalysts, such as certain organocatalysts or chiral iridium complexes, which can provide high enantiomeric excess.[4][5] The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity.

Q4: What are the safety precautions I should take when working with reagents for trichloromethylation?

A4: Many reagents used in these syntheses require careful handling. For instance, chloroform is a suspected carcinogen and should be handled in a well-ventilated fume hood. Organolithium reagents like n-butyllithium are pyrophoric. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[6]

II. Troubleshooting Guide: Overcoming Steric Hindrance

Steric hindrance is a primary obstacle in the addition of the bulky trichloromethyl nucleophile to carbonyl compounds. The following sections detail strategies to mitigate this challenge.

Choice of Trichloromethyl Source and Reaction Conditions

The traditional method of generating the trichloromethyl anion from chloroform using a strong base can be inefficient for hindered substrates. The following alternatives offer improved performance.

a) Decarboxylative Approach with Sodium Trichloroacetate

This method generates the trichloromethyl anion under milder conditions, avoiding strongly basic environments that can promote side reactions.

  • For Electron-Deficient Aldehydes: A combination of sodium trichloroacetate (NaTCA) and malonic acid in DMSO is effective.[1][2]

  • For Electron-Rich Aldehydes: NaTCA alone in DMSO can be sufficient, which helps to avoid the competing Cannizzaro reaction.[1][2]

This approach has also been successfully adapted for continuous flow synthesis, which can improve safety and scalability.[1][2]

b) In Situ Generation of Trimethyl(trichloromethyl)silane (TMSCCl₃)

This method avoids the use of strong bases and the isolation of the difficult-to-handle TMSCCl₃.[3] The in situ generation allows for a more controlled reaction with the carbonyl compound.

The Ruppert-Prakash Reagent Analogue for Trichloromethylation

While the Ruppert-Prakash reagent (TMSCF₃) is used for trifluoromethylation, an analogous approach can be conceptualized for trichloromethylation using TMSCCl₃. This reagent requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the reactive trichloromethyl anion.[6]

Mechanism of Activation and Nucleophilic Addition

The mechanism involves the generation of a reactive trichloromethide anion which then attacks the carbonyl group.

G TMSCCl3 TMSCCl₃ Intermediate [CCl₃]⁻ TMSCCl3->Intermediate + F⁻ Product R₂C(CCl₃)O-TMS TMSCCl3->Product F_minus F⁻ (from TBAF) F_minus->Intermediate Carbonyl R₂C=O Alkoxide R₂C(CCl₃)O⁻ Carbonyl->Alkoxide Intermediate->Alkoxide + R₂C=O Alkoxide->Product + TMSCCl₃

Caption: Activation of TMSCCl₃ and subsequent nucleophilic addition.

Organocatalysis for Asymmetric Synthesis

For the synthesis of chiral trichloromethyl carbinols, asymmetric organocatalysis offers a powerful approach. Chiral amines, amino acids, and their derivatives can catalyze the enantioselective addition of the trichloromethyl group.[7][8][9][10]

  • Advantages: These catalysts are often readily available, less toxic than metal catalysts, and can be used under mild reaction conditions.[7][8]

  • Mechanism: The catalyst typically activates the carbonyl compound by forming a chiral iminium ion, which then reacts with the trichloromethyl nucleophile in a stereocontrolled manner.

III. Experimental Protocols

Protocol 1: One-Pot Synthesis of Trichloromethyl Carbinols from Primary Alcohols

This method is advantageous as it avoids the isolation of often unstable aldehyde intermediates.[11]

Step-by-Step Methodology:

  • To a solution of the primary alcohol in CHCl₃, add Dess-Martin periodinane (DMP).

  • Stir the reaction mixture at room temperature until the oxidation is complete (monitored by TLC).

  • Add 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to the mixture.

  • Continue stirring until the trichloromethylation is complete.

  • Quench the reaction with a suitable aqueous solution and extract the product.

  • Purify the crude product by column chromatography.

A study demonstrated that this one-pot method is compatible with a wide range of primary alcohols and preserves the stereochemical integrity of chiral substrates.[12][13]

Protocol 2: Decarboxylative Trichloromethylation of an Aromatic Aldehyde

This protocol is adapted for an electron-deficient aromatic aldehyde.[1]

Step-by-Step Methodology:

  • Dissolve the aromatic aldehyde and malonic acid in DMSO.

  • Add sodium trichloroacetate (NaTCA) to the solution.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent.

  • Purify the product via column chromatography.

IV. Data Summary

MethodSubstrateReagentsKey AdvantagesTypical Yields
One-Pot Oxidation/TrichloromethylationPrimary AlcoholsDMP, TBD, CHCl₃Step-economical, avoids aldehyde isolation.[12][11]Good to excellent
Decarboxylative TrichloromethylationAromatic AldehydesNaTCA, Malonic Acid (optional), DMSOMilder conditions, avoids strong bases.[1][2]High
In Situ TMSCCl₃ GenerationAldehydes/KetonesCCl₄, Mg, TMSClAvoids isolation of TMSCCl₃.[3]Good

V. Advanced Strategies

Corey-Fuchs Reaction for Trichloromethyl Carbinol Precursors

While the Corey-Fuchs reaction is primarily known for converting aldehydes to terminal alkynes, the initial step involves the formation of a dibromoolefin.[14][15][16][17] A similar strategy can be envisioned for creating a dichlorovinyl group, which could then be further manipulated. The reaction of an aldehyde with triphenylphosphine and carbon tetrachloride would be the analogous first step.

G Aldehyde R-CHO Dichloroalkene R-CH=CCl₂ Aldehyde->Dichloroalkene + Ylide Reagents PPh₃, CCl₄ Ylide Ph₃P=CCl₂ Reagents->Ylide Ylide->Dichloroalkene Product Trichloromethyl Carbinol Precursor Dichloroalkene->Product Further Transformation

Sources

Validation & Comparative

Analytical Comparison Guide: 1H NMR Verification of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide provides a technical comparative analysis of the 1H NMR spectral signature of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one (Target Compound).[1] Unlike standard spectroscopic reports, this document focuses on comparative interpretation protocols , specifically evaluating:

  • Precursor Differentiation: Distinguishing the target from the starting material (Acetophenone) and potential dehydration impurities.

  • Solvent System Performance: A critical comparison between CDCl₃ and DMSO-d₆ for resolving the diastereotopic methylene protons and hydroxyl coupling.

  • Stereochemical Verification: Analysis of the ABX spin system induced by the C3 chiral center.

The target compound is a critical


-hydroxy ketone intermediate, typically synthesized via the Mukaiyama aldol or direct aldol condensation of acetophenone and trichloroacetaldehyde (chloral).

Experimental Protocol: Sample Preparation

To ensure reproducible spectral data, the following self-validating protocol is recommended. This minimizes concentration-dependent shifts of the hydroxyl proton.

Methodology
  • Mass: Weigh 10–15 mg of the purified solid.

  • Solvent Selection:

    • Routine Verification: 0.6 mL CDCl₃ (Chloroform-d) + 0.03% TMS.

    • Structural Elucidation: 0.6 mL DMSO-d₆ (Dimethyl sulfoxide-d6).[1]

  • Filtration: Filter solution through a cotton plug in a Pasteur pipette directly into the NMR tube to remove suspended inorganic salts (e.g., catalyst residues) that cause line broadening.

  • Acquisition: Standard proton parameters (Pulse angle: 30°, Relaxation delay: 1.0 s, Scans: 16).

Comparative Analysis: Target vs. Alternatives

The following table contrasts the spectral performance of the Target Compound against its primary precursor (Acetophenone) and the solvent-dependent resolution of key signals.

Table 1: Comparative Chemical Shift Data (δ ppm)
Proton AssignmentTarget (in CDCl₃) Target (in DMSO-d₆) Precursor (Acetophenone) Interpretation Logic
Methyl (-CH₃) Absent Absent 2.60 (s) Critical Check: Disappearance of the singlet at 2.6 ppm confirms conversion of the ketone methyl group.[1]
Methylene (H-2) 3.40 – 3.85 (m/dd)3.50 – 3.90 (m/dd)AbsentAppears as an ABX system (diastereotopic) due to the adjacent chiral center at C3.[1]
Methine (H-3) 4.85 – 5.05 (dd)4.90 – 5.10 (m)AbsentSignificantly deshielded by the CCl₃ group and OH.[1]
Hydroxyl (-OH) ~3.5 – 4.5 (br s)~6.8 – 7.2 (d)AbsentSolvent Effect: In CDCl₃, exchange broadens the peak.[1] In DMSO, H-bonding prevents exchange, revealing coupling (d).[1]
Aromatic (Ortho) 7.90 – 8.00 (d)7.95 – 8.05 (d)7.96 (d)Minimal shift; retains the benzoyl electronic environment.[1]
Aromatic (Meta/Para) 7.45 – 7.65 (m)7.50 – 7.70 (m)7.46 – 7.58 (m)Characteristic multiplet for the phenyl ring.[1]

Deep Dive: Mechanistic Interpretation

The CCl₃ Deshielding Effect

The trichloromethyl group is a powerful electron-withdrawing group (EWG). In standard aldol products (e.g., 3-hydroxy-1-phenylbutan-1-one), the H-3 methine proton typically resonates near 4.0–4.2 ppm .[1]

  • Observation: In the target compound, this signal shifts downfield to ~4.9–5.1 ppm .

  • Causality: The inductive effect of three chlorine atoms pulls electron density from C4, which in turn deshields C3 and its attached proton. This unique shift is the primary identifier for the successful incorporation of the chloral moiety.

Diastereotopicity (The ABX System)

The C3 carbon is a chiral center (creating a racemic mixture in non-stereoselective synthesis).[1] Consequently, the two protons on C2 (H-2a and H-2b) are diastereotopic .[1]

  • Symmetry Break: They are not chemically equivalent, even though there is free rotation.

  • Spectral Appearance: Instead of a simple doublet, H-2a and H-2b appear as two separate sets of signals (often doublet of doublets) in the 3.4–3.9 ppm range.

  • Coupling:

    • Geminal Coupling (

      
      ):  Large coupling between H-2a and H-2b (~16–18 Hz).[1]
      
    • Vicinal Coupling (

      
      ):  Different coupling constants to H-3 depending on the dihedral angle (Karplus relationship).[1]
      
Solvent Comparison: CDCl₃ vs. DMSO-d₆
  • CDCl₃ (Standard): Fast proton exchange usually decouples the hydroxyl proton from H-3.[1] The OH appears as a broad singlet, and H-3 appears as a doublet of doublets (coupling only to H-2a/b).[1]

  • DMSO-d₆ (High Resolution): Strong hydrogen bonding between DMSO and the solute's OH group slows proton exchange.[1]

    • Result: The OH signal becomes a sharp doublet (coupling to H-3).[1]

    • Impact on H-3: The H-3 signal gains an additional splitting (becoming a ddd or multiplet), providing definitive proof of the secondary alcohol structure.

Decision Tree for Spectral Verification

The following workflow illustrates the logical steps for verifying the product and troubleshooting common synthesis issues (e.g., residual starting material or dehydration).

NMR_Verification_Flow Start Crude Product 1H NMR Check_Methyl Check 2.0 - 2.8 ppm Region (Is there a singlet?) Start->Check_Methyl Acetophenone_Present Impurity: Residual Acetophenone (Singlet @ 2.6 ppm) Check_Methyl->Acetophenone_Present Yes Check_Aldehyde Check 9.0 - 10.0 ppm Region (Is there a singlet?) Check_Methyl->Check_Aldehyde No Chloral_Present Impurity: Residual Chloral (Singlet @ ~9.5 ppm) Check_Aldehyde->Chloral_Present Yes Check_Methine Check 4.8 - 5.1 ppm Region (Is there a dd/multiplet?) Check_Aldehyde->Check_Methine No Product_Confirmed Target Structure Confirmed (H-3 Methine present) Check_Methine->Product_Confirmed Yes Check_Vinyl Check 6.5 - 7.5 ppm (Non-aromatic) (Doublets with J=15Hz?) Check_Methine->Check_Vinyl No Dehydration Impurity: Dehydration Product (Enone/Chalcone formed) Check_Vinyl->Dehydration Yes Unknown Unknown Structure (Check MS/IR) Check_Vinyl->Unknown No

Figure 1: Logical workflow for interpreting the 1H NMR spectrum of the crude reaction mixture to identify the target aldol product versus common impurities.

References

  • Mukaiyama Aldol Reaction Principles

    • OpenStax. (2023).[1][2] 13.4 Chemical Shifts in 1H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Diastereotopic Proton Interpretation

    • Master Organic Chemistry. (2022).[1][3][4][5] Diastereotopic Protons in 1H NMR Spectroscopy. [Link]

  • Synthesis and Spectral D

    
    -diketones (Analogous Structures): 
    
    • Machado, P., et al. (2006).[1] Synthesis and Structure of Novel 1-Aryl-4,4,4-trichloro-1,3-butanediones. ResearchGate. [Link]

  • Solvent Effects in NMR

    • Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Journal of Organic Chemistry. [Link][1]

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and organic synthesis, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of organic compounds. This guide provides an in-depth analysis of the expected ¹³C NMR chemical shifts for 4,4,4-trichloro-3-hydroxy-1-phenylbutan-1-one, a compound of interest in medicinal chemistry and materials science. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage predictive methodologies and comparative analysis with a structurally analogous compound, 4-hydroxy-4-phenylbutan-2-one, for which experimental data is available.

The Importance of ¹³C NMR in Structural Analysis

¹³C NMR spectroscopy provides invaluable information about the number of non-equivalent carbon atoms and their electronic environments within a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the local magnetic field around each carbon nucleus, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and steric effects.[1] For complex molecules like 4,4,4-trichloro-3-hydroxy-1-phenylbutan-1-one, a thorough understanding of its ¹³C NMR spectrum is crucial for confirming its synthesis and for any subsequent structure-activity relationship (SAR) studies.

Predicted ¹³C NMR Chemical Shifts for 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one

In the absence of experimental data, computational prediction tools offer a reliable estimation of ¹³C NMR chemical shifts. These tools utilize extensive databases and algorithms based on quantum mechanical calculations or empirical data from similar structural fragments.[2][3][4] Based on a consensus from various prediction platforms and considering the influential electronic effects of the substituents, the predicted ¹³C NMR chemical shifts for 4,4,4-trichloro-3-hydroxy-1-phenylbutan-1-one are presented in Table 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one

Carbon AtomPredicted Chemical Shift (ppm)Rationale for the Chemical Shift
C=O (Carbonyl)~195-205The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization.[5]
C-OH (Carbinol)~75-85The hydroxyl group causes a significant downfield shift. The adjacent electron-withdrawing trichloromethyl group further deshields this carbon.
-CH₂-~45-55This methylene carbon is alpha to the carbonyl group, resulting in a downfield shift.
-CCl₃~95-105The three highly electronegative chlorine atoms cause a substantial downfield shift of this quaternary carbon.
Phenyl C (ipso)~135-140The carbon directly attached to the carbonyl group is deshielded.
Phenyl C (ortho)~128-132
Phenyl C (meta)~128-132
Phenyl C (para)~133-137The para carbon is generally more deshielded than the ortho and meta carbons in such systems.

Comparative Analysis with an Experimental Spectrum: 4-Hydroxy-4-phenylbutan-2-one

To ground our predictions in experimental reality, we will compare the predicted data with the published ¹³C NMR spectrum of a close structural analog, 4-hydroxy-4-phenylbutan-2-one. This molecule shares the same core structure but lacks the three chlorine atoms on the terminal carbon. The experimental ¹³C NMR data for this compound provides a valuable baseline for understanding the influence of the trichloromethyl group.[6]

Table 2: Experimental ¹³C NMR Chemical Shifts for 4-Hydroxy-4-phenylbutan-2-one

Carbon AtomExperimental Chemical Shift (ppm)[6]
C=O (Carbonyl)208.9
C-OH (Carbinol)69.8
-CH₂-51.9
-CH₃30.7
Phenyl C (ipso)142.7
Phenyl C (ortho)128.4
Phenyl C (meta)127.6
Phenyl C (para)125.5
Key Differences and Their Explanations:

By comparing the predicted shifts for our target molecule with the experimental data of its analog, we can highlight the significant electronic impact of the trichloromethyl group:

  • The -CCl₃ vs. -CH₃ Group: The most dramatic difference is observed at the terminal carbon. The methyl group in the analog resonates at a typical alkane chemical shift of 30.7 ppm. In contrast, the trichloromethyl group in our target molecule is predicted to be significantly downfield, around 95-105 ppm, due to the strong inductive electron-withdrawing effect of the three chlorine atoms.[7]

  • The Carbinol Carbon (C-OH): The carbinol carbon in the analog appears at 69.8 ppm. For our target molecule, this carbon is predicted to be further deshielded (75-85 ppm). This is a direct consequence of the adjacent electron-withdrawing trichloromethyl group.

  • The Carbonyl Carbon (C=O): The carbonyl carbon in the analog is at 208.9 ppm. The prediction for the target molecule is slightly upfield (~195-205 ppm). This can be attributed to the long-range electronic influence of the trichloromethyl group.

Experimental and Computational Methodologies

Acquiring an Experimental ¹³C NMR Spectrum

The following is a generalized protocol for acquiring a standard proton-decoupled ¹³C NMR spectrum.

dot

experimental_workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing A Dissolve 5-20 mg of sample B in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Add TMS as internal standard B->C D Transfer to NMR tube C->D E Insert sample into magnet D->E F Lock on solvent deuterium signal E->F G Shim for magnetic field homogeneity F->G H Tune and match the probe G->H I Set acquisition parameters (e.g., pulse width, acquisition time, number of scans) H->I J Acquire Free Induction Decay (FID) I->J K Fourier Transform FID J->K L Phase correction K->L M Baseline correction L->M N Reference spectrum to TMS (0 ppm) M->N

Caption: Workflow for acquiring a ¹³C NMR spectrum.

Computational ¹³C NMR Prediction

Numerous software packages and online platforms can predict ¹³C NMR spectra. These tools are invaluable for preliminary analysis and for aiding in the assignment of complex spectra.

dot

prediction_workflow A Draw or import the molecular structure into the prediction software B Select the desired solvent for the prediction A->B C Choose the prediction algorithm (if multiple are available) B->C D Run the prediction calculation C->D E Analyze the predicted chemical shifts and spectrum D->E

Caption: Workflow for computational ¹³C NMR prediction.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR chemical shifts for 4,4,4-trichloro-3-hydroxy-1-phenylbutan-1-one. By comparing these predictions with experimental data from the closely related 4-hydroxy-4-phenylbutan-2-one, we can confidently anticipate the spectral features of the target molecule and understand the significant electronic influence of the trichloromethyl group. The provided experimental and computational workflows serve as a practical guide for researchers in obtaining and interpreting such crucial spectroscopic data.

References

  • ChemAxon. (n.d.). NMR Prediction. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, January 1). Index of 13C (carbon-13) NMR spectra. Retrieved from [Link]

  • Supplementary information for - Semantic Scholar. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • ACS Publications. (2025, August 5). Chemoinformatic Characterization of NAPROC-13: A Database for Natural Product 13C NMR Dereplication. Retrieved from [Link]

  • Chemaxon Docs. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.3: Characteristics of C-13 NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). Retrieved from [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0023650). Retrieved from [Link]

  • 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b). Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Enhanced Introductory College Chemistry. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Compound Interest. (n.d.). A guide to 13c nmr chemical shift values. Retrieved from [Link]

  • SciELO. (n.d.). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Retrieved from [Link]

  • PubChem. (n.d.). 4,4,4-Trichloro-1-phenylbutane-1,3-dione. Retrieved from [Link]

Sources

IR spectroscopy characteristic peaks of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one

Technical Analysis: IR Spectroscopic Profiling of Halogenated -Hydroxy Ketones

Subject: 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one CAS Registry Number: (Analogous derivatives often indexed, specific CAS varies by enantiomer) Molecular Formula:

123

Executive Summary & Structural Context

This molecule is typically synthesized via a Claisen-Schmidt (Aldol) condensation between acetophenone and trichloroacetaldehyde (chloral).[1] Its structure presents a unique spectroscopic challenge due to three competing electronic effects:

  • Conjugation: The phenyl ring lowers the carbonyl frequency.[4][5]

  • Intramolecular Hydrogen Bonding: The

    
    -hydroxy position allows for a stable 6-membered pseudo-ring interaction between the carbonyl oxygen and the hydroxyl proton.[1]
    
  • Inductive Withdrawal: The

    
    -position 
    
    
    group exerts a strong inductive effect (
    
    
    ), increasing the acidity of the hydroxyl proton and altering the dipole moment of the aliphatic chain.

Comparative Spectroscopic Analysis

To validate the identity of the target molecule, it must be compared against its metabolic or synthetic precursors. The table below contrasts the target with Acetophenone (the parent ketone) and 3-Hydroxy-1-phenylbutan-1-one (the non-chlorinated analog).[1]

Table 1: Characteristic Frequency Comparison ( )
Vibrational ModeTarget Molecule (Trichloro-analog)Alternative 1 (Acetophenone)Alternative 2 (Non-chlorinated Analog)Mechanistic Insight

3250–3450 (Broad, Strong)Absent3300–3500 (Broad)The

group increases proton acidity, potentially strengthening the intramolecular H-bond, causing a redshift and broadening compared to the methyl analog.

1665–1680 (Strong)16851670–1680Conjugation lowers

from 1715 (aliphatic).[5] H-bonding further lowers

by weakening the C=O bond character.[1]

3030–3080 (Weak)3030–30803030–3080Unaffected by the aliphatic chain modifications.

2920–2980 (Weak)2900–3000 (Methyl)2900–2980The target lacks the methyl

intensity of the alternatives; only methylene (

) and methine (

) stretches remain.[1]

750–850 (Strong, Multi-band)AbsentAbsentDiagnostic Region. The

group exhibits intense, characteristic bands in the fingerprint region, distinguishing it from non-halogenated impurities.

1350–1400 (In-plane bend)Absent1350–1400Coupled often with C-H wagging; confirms the secondary alcohol.

Detailed Spectral Interpretation

A. The Hydroxyl Region (3200–3550 )

Unlike simple alcohols, the OH stretch in this molecule is governed by intramolecular hydrogen bonding .

  • Observation: A broad band centered around 3350

    
    .[5]
    
  • Causality: The carbonyl oxygen acts as a hydrogen bond acceptor. The formation of a 6-membered transition state stabilizes the molecule.[1]

  • Validation: Dilution studies (in non-polar solvents like

    
    ) will not  significantly shift this peak if the H-bond is intramolecular. If the H-bond were intermolecular (dimerization), dilution would cause a shift to a sharp "free" OH peak at ~3600 
    
    
    .
B. The Carbonyl Region (1660–1700 )

This is the most critical region for purity assessment.

  • Target Peak: 1665–1680

    
    .
    
  • Impurity Flag: A peak at 1715–1730

    
      indicates a loss of conjugation (broken phenyl ring) or the presence of non-conjugated aliphatic ketone impurities (e.g., acetone residues). A peak at 1685 
    
    
    suggests unreacted acetophenone (no H-bonding shift).[1]
  • Electronic Effect: The phenyl ring donates electron density into the carbonyl ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     orbital (resonance), lowering the bond order. The H-bond further lengthens the C=O bond, reducing the force constant (
    
    
    ) and frequency (
    
    
    ).
C. The Fingerprint & Halogen Region (600–900 )

The trichloromethyl group (

  • C-Cl Stretches: Look for a cluster of strong bands between 750 and 850

    
     .[1] These are often split due to the symmetric and asymmetric stretching of the 
    
    
    tripod.
  • Differentiation: This region definitively separates the target from the non-chlorinated analog (Alternative 2), which is transparent in this specific window.

Mechanistic Visualization

The following diagram illustrates the intramolecular hydrogen bonding network that defines the spectroscopic shifts.

GAcetophenoneAcetophenone(Reactant)Target4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-oneAcetophenone->TargetAldol CondensationChloralChloral(Reactant)Chloral->TargetStructurePseudo-Ring Structure(Intramolecular H-Bond)Target->StructureStabilizationShift_OHOH Shift:Redshift & Broadening(Acidic proton)Structure->Shift_OHCausesShift_COC=O Shift:Lower Frequency(Weakened bond)Structure->Shift_COCauses

Caption: Mechanistic pathway showing the formation of the target molecule and the spectroscopic consequences of the intramolecular hydrogen bond.

Experimental Protocol: Synthesis & Characterization Workflow

To ensure the spectrum obtained is valid, the sample must be prepared free of moisture (which obscures the OH region) and solvent residues.

Phase 1: Sample Preparation
  • Synthesis (Brief): React Acetophenone (1 eq) with Trichloroacetaldehyde (1.1 eq) in glacial acetic acid or ethanol with a catalytic amount of acid/base.

  • Purification (Critical): Recrystallize the crude solid from Ethanol/Water or Hexane/Ethyl Acetate .

    • Note: Ensure complete removal of acetic acid (if used), as its OH and C=O peaks overlap with the target.

  • Drying: Dry under high vacuum (0.1 mmHg) at

    
     for 4 hours to remove water.
    
Phase 2: IR Acquisition (ATR Method)
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe ATR crystal.

  • Parameters:

    • Resolution:

      
      
      
    • Scans: 32 (minimum) to improve Signal-to-Noise ratio.

    • Range: 4000–450

      
       (Must capture C-Cl region).[1]
      
Phase 3: Data Validation Steps
  • Baseline Check: Ensure %T at 2500

    
     is near 100%.[1]
    
  • Water Check: If a broad hump exists >3500

    
    , the sample is wet. Re-dry.
    
  • Acetophenone Check: Check for a sharp peak at 1685

    
     (shoulder on the main peak). If present, recrystallize.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text on IR shifts and H-bonding effects).

  • NIST Chemistry WebBook. Infrared Spectrum of Acetophenone. National Institute of Standards and Technology. Available at: [Link]

  • Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions. (Foundational reference for the synthesis of -hydroxy ketones).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (Source for C-Cl and specific functional group shifts).

  • PubChem. 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one Compound Summary. National Library of Medicine. Available at: [Link]

A Researcher's Guide to the Mass Spectrometry Fragmentation of Trichloromethyl Ketones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, a deep understanding of molecular structure is paramount. Mass spectrometry (MS) stands as a cornerstone technique for elucidating these structures, and the interpretation of fragmentation patterns is a critical skill. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of trichloromethyl ketones, offering a comparative perspective against other ketone analogs. The insights provided herein are grounded in established mass spectrometric principles and data from spectral databases, aiming to equip scientists with the expertise to confidently identify and characterize these important chemical entities.

The Influence of the Trichloromethyl Group on Ketone Fragmentation

The fragmentation of ketones in EI-MS is a well-understood process, typically dominated by two primary pathways: α-cleavage and the McLafferty rearrangement.[1][2] The introduction of a highly electronegative and bulky trichloromethyl group (-CCl₃) significantly alters these fragmentation patterns, providing a unique spectral fingerprint. The stability of the resulting fragments and the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) are key to interpreting the mass spectra of these compounds.[3][4]

α-Cleavage: The Dominant Pathway

In typical ketones, α-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbonyl group, leading to the formation of a resonance-stabilized acylium ion.[2] For trichloromethyl ketones, this pathway is particularly favored, with cleavage occurring on either side of the carbonyl.

Pathway A: Loss of the Trichloromethyl Radical

Cleavage of the bond between the carbonyl carbon and the trichloromethyl group results in the loss of a trichloromethyl radical (•CCl₃). This generates an acylium ion corresponding to the non-halogenated portion of the molecule.

Pathway B: Loss of the Non-halogenated Alkyl/Aryl Radical

Conversely, cleavage of the bond on the other side of the carbonyl leads to the loss of an alkyl or aryl radical and the formation of the trichloromethyl acylium ion ([CCl₃CO]⁺).

The relative abundance of the ions produced from these two pathways is dependent on the stability of the radical and the cation formed.

Diagram: α-Cleavage Pathways for a Generic Trichloromethyl Ketone

G cluster_alpha α-Cleavage M [R-CO-CCl3]⁺• Molecular Ion A [R-CO]⁺ Acylium Ion M->A Loss of •CCl3 B [CCl3CO]⁺ Trichloromethyl Acylium Ion M->B Loss of R• C •CCl3 Trichloromethyl Radical D R• Alkyl/Aryl Radical G M [CH3-CO-CCl3]⁺• m/z 160, 162, 164 A [CH3CO]⁺ m/z 43 M->A Loss of •CCl3 B [CCl3CO]⁺ m/z 115, 117, 119 M->B Loss of •CH3 C [CCl3]⁺ m/z 117, 119, 121 B->C Loss of CO

Caption: Primary fragmentation pathways of 1,1,1-trichloroacetone.

Hexachloroacetone

The mass spectrum of hexachloroacetone (C₃Cl₆O) presents a scenario where both sides of the carbonyl are identical. [5][6][7]

  • Molecular Ion ([M]⁺•): The molecular ion peak cluster for C₃Cl₆O is expected around m/z 262, 264, 266, and 268.

  • α-Cleavage (Loss of •CCl₃): Cleavage of a C-C bond results in the loss of a trichloromethyl radical (•CCl₃) and the formation of the trichloromethyl acylium ion ([CCl₃CO]⁺) with its characteristic isotopic cluster.

  • [CCl₃]⁺ Ion: As with 1,1,1-trichloroacetone, the trichloromethyl cation ([CCl₃]⁺) cluster is a major fragment.

Comparative Fragmentation: Trichloromethyl vs. Non-halogenated and Trifluoromethyl Ketones

The fragmentation patterns of trichloromethyl ketones show distinct differences when compared to their non-halogenated and trifluoromethyl counterparts.

FeatureNon-Halogenated Ketone (e.g., Acetone)Trifluoromethyl Ketone (e.g., 1,1,1-Trifluoroacetone)Trichloromethyl Ketone (e.g., 1,1,1-Trichloroacetone)
Dominant Cleavage α-cleavageα-cleavageα-cleavage
Key Fragments [CH₃CO]⁺ (m/z 43)[CH₃CO]⁺ (m/z 43), [CF₃CO]⁺ (m/z 97), [CF₃]⁺ (m/z 69)[CH₃CO]⁺ (m/z 43), [CCl₃CO]⁺ (m/z 115, 117, 119), [CCl₃]⁺ (m/z 117, 119, 121)
McLafferty Rearrangement Possible if γ-hydrogens are present.Possible, but α-cleavage often dominates.Generally not observed due to the dominance of α-cleavage and the electronic effects of the -CCl₃ group.
Isotopic Peaks AbsentAbsent (Fluorine is monoisotopic)Prominent and diagnostic due to ³⁵Cl and ³⁷Cl. [3]

Experimental Protocol: GC-MS Analysis of Trichloromethyl Ketones

The following is a generalized protocol for the analysis of trichloromethyl ketones using Gas Chromatography-Mass Spectrometry (GC-MS). Optimization will be required based on the specific analyte and instrumentation.

1. Sample Preparation

  • Dissolve the trichloromethyl ketone sample in a suitable volatile solvent (e.g., hexane, dichloromethane) to a concentration of approximately 1-10 µg/mL.

  • If necessary, perform extraction and cleanup procedures to remove matrix interferences, especially for environmental or biological samples. [8] 2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A non-polar or medium-polarity column is typically suitable, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection: 1 µL splitless injection at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV. [9] * Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

3. Data Analysis

  • Identify the peak corresponding to the trichloromethyl ketone based on its retention time.

  • Examine the mass spectrum of the peak.

  • Identify the molecular ion cluster and characteristic fragment ions (e.g., [R-CO]⁺, [CCl₃CO]⁺, [CCl₃]⁺).

  • Compare the observed fragmentation pattern and isotopic ratios with known spectra from databases (e.g., NIST) for confirmation.

Diagram: GC-MS Workflow for Trichloromethyl Ketone Analysis

G A Sample Preparation (Dissolution/Extraction) B GC Injection A->B C Chromatographic Separation B->C D Electron Ionization (70 eV) C->D E Mass Analysis (Quadrupole) D->E F Detection E->F G Data Analysis (Spectrum Interpretation) F->G

Caption: A typical workflow for the analysis of trichloromethyl ketones by GC-MS.

Conclusion

The mass spectrometry fragmentation patterns of trichloromethyl ketones are distinguished by the pronounced influence of the trichloromethyl group. The dominance of α-cleavage, leading to the formation of characteristic acylium and trichloromethyl-containing ions, coupled with the unmistakable isotopic signature of chlorine, provides a robust basis for their identification. By understanding these fundamental principles and comparing them to other ketone classes, researchers can leverage mass spectrometry to its full potential for the structural elucidation of these and other complex molecules.

References

  • Borrett, V. C., et al. "Polychlorinated ketones. I. Synthesis and fragmentation of .beta.,.beta.-bis(trichloromethyl)-.beta.-propiolactone." The Journal of Organic Chemistry 38.2 (1973): 425-428.
  • Kuhn, Simon. "Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications." Research and Reviews: Journal of Chemistry 13.2 (2024): 003.
  • NIST. "Hexachloroacetone." NIST Chemistry WebBook, SRD 69, National Institute of Standards and Technology, [Link]. Accessed 20 Feb. 2026.

  • LibreTexts. "3.1: Electron Ionization." Chemistry LibreTexts, 3 July 2022, [Link].

  • LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, 29 Aug. 2023, [Link].

  • Vrkoslav, Vladimir, and Jana Vrkoslavová. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group." AIP Publishing, 13 Sept. 2022, [Link].

  • Heller, S. R., and G. W. A. Milne. EPA/NIH Mass Spectral Data Base. Vol. 1, U.S.
  • NIST. "2-Propanone, 1,1,1-trichloro-." NIST Chemistry WebBook, SRD 69, National Institute of Standards and Technology, [Link]. Accessed 20 Feb. 2026.

  • eGyanKosh. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS." eGyanKosh, [Link].

  • Dalton Transactions. "Inert-atmosphere electron ionization mass spectrometry of organometallic compounds." Dalton Transactions, vol. 45, no. 38, 2016, pp. 14963-14968, [Link].

  • Wikipedia. "Fragmentation (mass spectrometry)." Wikipedia, [Link].

  • Corey, E. J., et al. "Two effective procedures for the synthesis of trichloromethyl ketones, useful precursors of chiral α-amino and α-hydroxy acids." Tetrahedron Letters 33.24 (1992): 3435-3438.
  • Unknown. "CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction." Unknown Source.
  • Problems in Chemistry. "Mass Spectrometry Part 6 - Fragmentation in Ketones." YouTube, 4 Jan. 2023, [Link].

  • ResearchGate. "MS/MS product ion spectra of [M − H] − ions of chemical standards. (A) Dichloroacetic acid, (B) difluoroacetic acid, (C) trichloroacetic acid, and (D) trifluoroacetic acid." ResearchGate, [Link].

  • G-Biosciences. "Spotting Fragmentation Patterns When Using Mass Spectrometry." G-Biosciences, 26 May 2020, [Link].

  • LibreTexts. "5.2 Mass Spectrometry." Chemistry LibreTexts, 6 Aug. 2014, [Link].

  • NC State University Libraries. "12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry." NC State University Libraries, [Link].

  • Royal Society of Chemistry. "Improving natural products identification through molecular features-oriented precursor ion selection and targeted MS/MS analysis: a case study of Zhi-Ke-Yang-Yin capsule." RSC Publishing, [Link].

  • MDPI. "Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS." MDPI, 12 Oct. 2021, [Link].

  • McMaster University. "Studies of ionic keto/enol equilibria utilizing tandem mass spectrometry." McMaster University, [Link].

  • LECO Corporation. "Solutions for Metabolomics Analysis." LECO Corporation, 21 May 2021, [Link].

  • Clark, Jim. "the mass spectra of elements." Chemguide, Feb. 2014, [Link].

Sources

Comparing reactivity of trichloromethyl vs trifluoromethylβ\betaβ-hydroxy ketones

Comparative Guide: Reactivity of Trichloromethyl vs. Trifluoromethyl -Hydroxy Ketones

Executive Summary: The "Fork in the Road"

In the design of pharmaceutical building blocks, the choice between a trichloromethyl (



  • The Trichloromethyl Group (

    
    ):  Acts as a sacrificial activator . Under basic conditions, it functions as a masked carboxylate equivalent, driving the formation of highly reactive gem-dichloroepoxide intermediates (Jocic/Corey-Link reaction). This pathway is critical for synthesizing 
    
    
    -amino acids and
    
    
    -hydroxy acids.
  • The Trifluoromethyl Group (

    
    ):  Acts as a robust bioisostere . Due to the high strength of the C-F bond, it resists the fragmentation pathways seen with 
    
    
    . Instead, it serves as a stable structural motif that modulates pKa and metabolic stability, typically undergoing dehydration to enones or retro-aldol cleavage rather than skeletal rearrangement.

This guide provides a technical comparison of these divergent reactivities, supported by mechanistic rationale and validated experimental protocols.

Mechanistic Divergence & Electronic Properties

The reactivity difference is governed by the leaving group ability of the halide and the bond dissociation energy (BDE) of the carbon-halogen bond.

Fundamental Physical Properties
PropertyTrichloromethyl (

)
Trifluoromethyl (

)
Impact on Reactivity
C-X Bond Energy ~81 kcal/mol (C-Cl)~116 kcal/mol (C-F)C-F is chemically inert to substitution under standard Jocic conditions.
Leaving Group Ability Good (

is a weak base)
Poor (

is a strong base in organic media)

allows intramolecular displacement;

does not.
Steric Bulk (Van der Waals) Large (

Å)
Moderate (

Å)

exerts greater steric pressure, accelerating relief via fragmentation.
Electronic Effect Strong -I (Inductive)Very Strong -IBoth increase acidity of

-protons, but

stabilizes the hydrate form more strongly.
Reaction Pathway Visualization

The following diagram illustrates the critical divergence point when a

ReactivityPathwaysStartβ-Hydroxy Ketone(R-CH(OH)-CX3)BaseBase Treatment(NaOH/KOH)Start->BaseCCl3_BranchX = Cl(Trichloromethyl)Base->CCl3_BranchSubstrate ACF3_BranchX = F(Trifluoromethyl)Base->CF3_BranchSubstrate BAlkoxideAlkoxide IntermediateCCl3_Branch->AlkoxideEpoxidegem-Dichloroepoxide(Reactive Intermediate)Alkoxide->EpoxideIntramolecularSN2 (Cl leaves)CoreyLinkCorey-Link Product(α-Amino Acid / α-Hydroxy Acid)Epoxide->CoreyLinkNucleophilic Attack(N3-, OH-)StableAlkoxideStable AlkoxideCF3_Branch->StableAlkoxideStableAlkoxide->EpoxideBLOCKED(C-F too strong)RetroAldolRetro-Aldol(Reversion to SM)StableAlkoxide->RetroAldolEquilibriumDehydrationDehydration(Enone Formation)StableAlkoxide->DehydrationHeat/-H2O

Figure 1: Divergent reaction pathways for trihalomethyl



Deep Dive: The Jocic & Corey-Link Reactions ( )

The Jocic reaction (often applied via the Corey-Link modification) is the defining transformation for trichloromethyl carbinols. It exploits the trichloromethyl group as a "masked" carboxylate that allows for stereospecific substitution.

Mechanism[1][2][3][4][5][6][7][8]
  • Deprotonation: Base removes the hydroxyl proton.

  • Epoxidation: The alkoxide attacks the adjacent

    
     carbon, displacing one chloride ion. This forms a highly reactive gem-dichloroepoxide.[1]
    
  • Ring Opening: A nucleophile (e.g., azide, hydroxide) attacks the epoxide with inversion of configuration at the

    
    -carbon.
    
  • Acyl Chloride Formation: The resulting intermediate eliminates the remaining chlorines to form an acid chloride (or equivalent), which is hydrolyzed to the acid or ester.

Key Insight: This reaction allows for the synthesis of chiral


-amino acids23

Experimental Protocols

Protocol A: Synthesis of -Azido Ester via Corey-Link ( )

Target: Conversion of a trichloromethyl ketone to an

Reagents:

  • Substrate: 1,1,1-trichloro-2-hydroxy-4-phenylbutan-2-one derivative (1.0 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

  • Nucleophile: Sodium Azide (

    
    ) (1.5 equiv)
    
  • Solvent: Methanol (MeOH)

Workflow:

  • Dissolution: Dissolve the trichloromethyl carbinol in MeOH (0.5 M) at 0 °C.

  • Nucleophile Addition: Add

    
     in one portion.
    
  • Base Addition: Add DBU dropwise over 10 minutes. Note: Exothermic reaction. Maintain temperature < 10 °C to prevent non-specific decomposition.

  • Reaction: Stir at 23 °C for 4–12 hours. Monitor by TLC (disappearance of SM).

  • Workup: Dilute with water, extract with ethyl acetate. The product is the methyl ester of the

    
    -azido acid.
    
  • Safety Note:

    
     is toxic and potentially explosive. Avoid acid contact (forms 
    
    
    ).
Protocol B: Dehydration of Trifluoromethyl -Hydroxy Ketone ( )

Target: Synthesis of an

Reagents:

  • Substrate: 1,1,1-trifluoro-2-hydroxy-4-phenylbutan-2-one (1.0 equiv)

  • Reagent: Thionyl chloride (

    
    ) (1.5 equiv) and Pyridine (3.0 equiv)
    
  • Solvent: Dichloromethane (DCM)

Workflow:

  • Setup: Dissolve substrate in anhydrous DCM (0.2 M) under

    
     atmosphere at 0 °C.
    
  • Activation: Add pyridine, followed by dropwise addition of

    
    .
    
  • Elimination: Allow to warm to room temperature. If elimination is slow, reflux (40 °C) may be required.

    • Contrast: Unlike the

      
       analog, no skeletal rearrangement occurs. The C-F bonds remain intact.
      
  • Quench: Pour into ice-cold saturated

    
    .
    
  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    

Comparative Data Analysis

The following table summarizes the performance and outcomes of treating these substrates with standard basic conditions (e.g., NaOH/MeOH).

FeatureTrichloromethyl SubstrateTrifluoromethyl Substrate
Primary Reaction Jocic Rearrangement (Epoxide formation)Retro-Aldol or Stable
Leaving Group Chloride (

)
None (Fluoride is too strong)
Product Type

-Functionalized Acid/Ester
Reversion to Ketone + Fluoral
Stereochemical Outcome Inversion (Walden inversion at

-C)
N/A (or racemization via retro-aldol)
Utility Synthesis of Amino Acids, Hydroxy AcidsBioisostere, Enzyme Inhibitor
Validated Self-Check for Researchers
  • If you need a carboxylic acid derivative: Use the

    
     precursor and the Corey-Link protocol.
    
  • If you need a stable fluorinated ketone: Use the

    
     precursor. Do not attempt Jocic conditions on 
    
    
    analogs expecting rearrangement; you will likely recover starting material or observe decomposition.

References

  • Corey, E. J., & Link, J. O. (1992).[3] A new general synthetic route to bridged bicyclic ketones. Journal of the American Chemical Society, 114(5), 1906–1908. Link

  • Reeve, W. (1960). The Reaction of Trichloromethyl Carbinols with Nucleophiles. Journal of the American Chemical Society, 82(7), 1769–1773. Link

  • Snowden, T. S. (2006).[3] Mechanism of the Jocic Reaction. Organic Letters, 8(25), 5881–5884. Link

  • Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons. (General reference for C-F bond stability).
  • Kiehlmann, E. (1972). Synthesis and properties of 1,1,1-trichloro-2-hydroxy-4-alkanones. Canadian Journal of Chemistry, 50(19), 3149-3154. Link

Spectroscopic differentiation between 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one and its dehydrated enone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Spectroscopic Differentiation of Trichloromethylated Aldol Adducts and Enones

Executive Summary

In drug discovery and agrochemical synthesis, the introduction of trichloromethyl (


) groups is a strategic method to modulate lipophilicity and metabolic stability.[1] A critical synthetic intermediate in this pathway is 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one  (Compound A), an aldol adduct derived from acetophenone and chloral.[1]

This guide details the spectroscopic differentiation of Compound A from its dehydrated derivative, 4,4,4-Trichloro-1-phenylbut-2-en-1-one (Compound B).[1] The dehydration process transforms a


-hydroxy ketone into an 

-unsaturated enone.[1] This transformation is not merely a loss of water; it fundamentally alters the electronic conjugation of the molecule, resulting in distinct spectral signatures across NMR, IR, and UV-Vis platforms.

Strategic Analysis Workflow

The following decision tree outlines the logical flow for differentiating the two species using non-destructive spectroscopic techniques.

AnalysisWorkflow Start Crude Reaction Mixture IR_Check Step 1: IR Spectroscopy (Quick Screen) Start->IR_Check OH_Band Broad Band ~3400 cm⁻¹? IR_Check->OH_Band Compound_A_Likely Compound A Dominant (Aldol Adduct) OH_Band->Compound_A_Likely Yes NMR_Check Step 2: 1H NMR (Definitive Confirmation) OH_Band->NMR_Check No / Weak Compound_A_Likely->NMR_Check Verify Purity Vinyl_Region Signals in 6.5 - 7.5 ppm? NMR_Check->Vinyl_Region Coupling_Check Coupling Constant (J) Analysis Vinyl_Region->Coupling_Check Yes (Doublets) Compound_A Compound A Confirmed (Aldol Adduct) Vinyl_Region->Compound_A No (ABX System) Compound_B Compound B Confirmed (Enone Product) Coupling_Check->Compound_B J ≈ 15 Hz (Trans)

Figure 1: Logical workflow for differentiating the aldol adduct (A) from the dehydrated enone (B).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for this analysis due to the distinct hybridization changes of the


 and 

carbons.
Proton ( H) NMR Analysis

The transformation involves the loss of the


 methylene and methine protons and the formation of a vinylic system.
FeatureCompound A (Aldol Adduct) Compound B (Enone) Mechanistic Insight

-Protons

3.3 – 3.9 ppm
Appears as a complex ABX system (dd) due to the adjacent chiral center.[1]
Absent The

-methylene protons are removed during elimination.[1]

-Proton

4.5 – 5.0 ppm
Multiplet (dd or ddd).[1] Deshielded by the electron-withdrawing

group.[1]
Absent The

-methine proton is removed.[1]
Vinyl Protons Absent

6.8 – 7.8 ppm
Two doublets.[1]
Formation of the

double bond creates a conjugated system.
Coupling (

)

Hz

Hz

Hz
The large coupling constant in B confirms the (E)-Trans geometry, favored by the steric bulk of the

group.[1]
-OH Proton Variable (

3.0 – 5.0)
Broad singlet; disappears with

shake.[1]
Absent Definitive proof of dehydration.[1]

Expert Insight: In Compound A, the


 protons are diastereotopic because of the adjacent chiral center at the 

-position.[1] They will not appear as a simple doublet but as two distinct signals (part of an ABX system). In Compound B, the spectrum simplifies significantly to two vinyl doublets.
Carbon ( C) NMR Analysis
Carbon TypeCompound A Compound B Shift Explanation
Carbonyl (

)
~195 ppm ~185 - 188 ppm Conjugation with the alkene in B shields the carbonyl carbon, moving it upfield (lower ppm).[1]

-Carbon
~40 - 45 ppm (

)
~125 - 135 ppm (

)
Rehybridization from tetrahedral to trigonal planar.[1]

-Carbon
~75 - 80 ppm (

)
~135 - 145 ppm (

)
The carbon bearing the

group shifts significantly downfield.[1]

~100 - 105 ppm ~95 - 100 ppm Often weak due to long relaxation times and lack of NOE.[1]

Vibrational Spectroscopy (FT-IR)

While less detailed than NMR, IR provides a rapid "fingerprint" assessment of reaction progress.

  • Hydroxyl Region (3200–3500 cm⁻¹):

    • Compound A: Shows a broad, strong absorption band corresponding to the O-H stretch.

    • Compound B: This region is clean (flat baseline), indicating complete dehydration.[1]

  • Carbonyl Region (1650–1700 cm⁻¹):

    • Compound A: Typical saturated ketone stretch at ~1680–1690 cm⁻¹ .[1]

    • Compound B: Conjugated enone stretch at ~1660–1670 cm⁻¹ .[1] The conjugation lowers the bond order of the carbonyl, reducing the vibrational frequency (wavenumber).

  • Alkene Region (1600–1640 cm⁻¹):

    • Compound B: Appearance of a sharp

      
       stretch at ~1620 cm⁻¹ , often overlapping with aromatic ring breathing modes but distinct in intensity.
      

Experimental Protocol: Monitoring Dehydration

Objective: Monitor the acid-catalyzed dehydration of Compound A to Compound B.

Materials:

  • NMR Tubes (5 mm)

  • Solvent:

    
     (Deuterated Chloroform)[1]
    
  • Catalyst (for validation): p-Toluenesulfonic acid (p-TsOH)[1]

Procedure:

  • Baseline Acquisition: Dissolve 10 mg of purified Compound A in 0.6 mL

    
    . Acquire a standard 
    
    
    
    H NMR spectrum (8 scans).[1] Note the integration of the ABX multiplet at 3.3–5.0 ppm.
  • Reaction Initiation: Add a catalytic amount (1-2 mg) of p-TsOH directly to the NMR tube (or perform in a separate vial and transfer).

  • Thermal Activation: Gently heat the tube/vial to 40–50°C for 30 minutes. The dehydration is often spontaneous but accelerated by heat and acid.

  • Monitoring: Acquire spectra at 30-minute intervals.

  • Endpoint Determination: The reaction is complete when:

    • The multiplet at 3.3–5.0 ppm (Compound A) is fully replaced by two doublets in the 6.5–7.5 ppm region (Compound B).

    • The integral ratio of the vinyl protons to the aromatic protons (5H) matches the expected 1:1:5 ratio (or 2:5 for both vinyls).

References

  • Synthesis and Dehydration Context

    • Mukaiyama, T., et al.[1] "Reactions of chloral with ketones."[1] Bulletin of the Chemical Society of Japan. Describes the fundamental aldol condensation of trichloroacetaldehyde.

  • Spectroscopic Principles

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.[1] "Spectrometric Identification of Organic Compounds." John Wiley & Sons.[1][2] (Standard text for ABX systems and enone shifts).

  • Trichloromethyl Enone Analogs

    • Sosnovskikh, V. Y.[1] "Synthesis and properties of

      
      -unsaturated ketones containing the trichloromethyl group." Russian Chemical Reviews. Provides comparative shifts for 
      
      
      
      -enones.
    • [1]

Sources

Validation of synthetic structure for 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one via elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. For novel compounds such as 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one, a multifaceted analytical approach is not just best practice, but a necessity. This guide provides a comprehensive comparison of elemental analysis and other key spectroscopic techniques for the structural validation of this synthetic compound, offering insights into the causality behind experimental choices and the self-validating nature of a well-designed analytical workflow.

The Central Role of Elemental Analysis

Elemental analysis serves as a fundamental quantitative technique to determine the elemental composition of a compound.[1] It provides a direct measure of the mass percentages of carbon, hydrogen, nitrogen, sulfur, and halogens, which can then be compared against the theoretical values calculated from the proposed molecular formula.[1] For 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one (C₁₀H₉Cl₃O₂), this comparison is the first-line defense against impurities and incorrect structural assignments.

Theoretical Elemental Composition

The theoretical elemental composition of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one is calculated as follows:

  • Molecular Formula: C₁₀H₉Cl₃O₂

  • Molar Mass: 267.54 g/mol

  • Carbon (C): (10 * 12.011) / 267.54 * 100% = 44.89%

  • Hydrogen (H): (9 * 1.008) / 267.54 * 100% = 3.39%

  • Chlorine (Cl): (3 * 35.453) / 267.54 * 100% = 39.75%

  • Oxygen (O): (2 * 15.999) / 267.54 * 100% = 11.96%

Experimental Validation: A Self-Validating System

The trustworthiness of elemental analysis lies in its ability to provide a self-validating system. The experimental results for C, H, and Cl should independently align with the theoretical values. A significant deviation in any of these elements would cast doubt on the purity or the proposed structure of the synthesized compound.

A Comparative Look at Analytical Techniques

While elemental analysis is a powerful tool for confirming elemental composition and purity, it provides limited information about the specific arrangement of atoms and functional groups within the molecule. Therefore, a combination of spectroscopic techniques is essential for complete structural elucidation.[2]

Technique Information Provided Strengths Weaknesses
Elemental Analysis Elemental composition and purity.Highly quantitative and accurate for determining elemental ratios.Provides no information on molecular structure or functional groups.
¹H & ¹³C NMR Spectroscopy Detailed information on the carbon-hydrogen framework, chemical environment of protons and carbons, and connectivity.Unparalleled for detailed structural elucidation of organic molecules.Less sensitive than mass spectrometry; requires a relatively pure sample.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Highly sensitive, provides molecular weight confirmation and structural clues from fragmentation.Isomers can be difficult to distinguish without tandem MS or high-resolution instruments.
FTIR Spectroscopy Presence of functional groups.Rapid and effective for identifying key functional groups (e.g., -OH, C=O).Provides limited information on the overall molecular structure.

Experimental Protocols

Elemental Analysis of a Solid Organochlorine Compound

This protocol outlines the combustion method for the determination of carbon, hydrogen, and chlorine in a solid sample.

Instrumentation: CHN/O/Cl Elemental Analyzer

Protocol:

  • Sample Preparation:

    • Ensure the sample is homogenous and dry. Grind the crystalline 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one into a fine powder.

    • Accurately weigh 1-2 mg of the sample into a tin capsule.

  • Combustion:

    • The sample is introduced into a high-temperature (around 900-1000 °C) combustion furnace in a stream of pure oxygen.

    • Organic compounds are combusted to form CO₂, H₂O, and for chlorinated compounds, HCl and other halogenated products.

  • Reduction and Separation:

    • The combustion gases are passed through a reduction tube containing copper to remove excess oxygen and convert nitrogen oxides to N₂.

    • The resulting gases (CO₂, H₂O, HCl, N₂) are then separated using a chromatographic column.

  • Detection:

    • A thermal conductivity detector (TCD) measures the concentration of CO₂, H₂O, and N₂.

    • For chlorine, the combustion gases are passed through a separate absorption tube where HCl is trapped. The amount of chloride is then determined by titration or by using an ion-selective electrode.

  • Data Analysis:

    • The instrument's software calculates the mass percentages of C, H, and Cl based on the detector response and the initial sample weight.

Elemental_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Output Sample Homogenous Solid Sample Weighing Weigh 1-2 mg in Tin Capsule Sample->Weighing Combustion Combustion (O₂ at 900-1000°C) Weighing->Combustion Reduction Reduction (Cu) Combustion->Reduction Separation Gas Chromatography Reduction->Separation Detection TCD (C, H) & Titration (Cl) Separation->Detection Results Elemental Composition (%C, %H, %Cl) Detection->Results

Caption: Workflow for Elemental Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: NMR Spectrometer (e.g., 400 MHz)

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Spectral Interpretation:

    • ¹H NMR: Expect signals in the aromatic region (7-8 ppm) for the phenyl group, a signal for the hydroxyl proton, and signals for the aliphatic protons, with their chemical shifts and splitting patterns providing information on their connectivity.

    • ¹³C NMR: Expect a signal for the carbonyl carbon (around 190-200 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons, including the carbon bearing the hydroxyl group and the carbon bearing the three chlorine atoms.[3]

Mass Spectrometry (MS)

Instrumentation: Mass Spectrometer (e.g., with ESI or EI ionization)

Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.

  • Ionization: Ionize the sample using an appropriate method (e.g., electrospray ionization - ESI).

  • Mass Analysis: Analyze the mass-to-charge ratio of the resulting ions.

  • Data Interpretation:

    • Look for the molecular ion peak [M+H]⁺ or [M]⁺ to confirm the molecular weight.

    • Analyze the fragmentation pattern. For 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one, characteristic fragments would likely arise from the cleavage of the C-C bonds adjacent to the carbonyl group and the loss of the trichloromethyl group.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: FTIR Spectrometer

Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the neat solid using an ATR accessory.

  • Data Acquisition: Obtain the infrared spectrum.

  • Spectral Interpretation:

    • Identify the characteristic absorption bands for the functional groups present.[5]

    • -OH group: A broad absorption band in the region of 3200-3600 cm⁻¹.

    • C=O group (ketone): A strong, sharp absorption band around 1685 cm⁻¹ (conjugated to the phenyl ring).[6]

    • Aromatic C-H and C=C bonds: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

    • C-Cl bonds: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Logical Framework for Structural Validation

The validation of the synthetic structure of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one should follow a logical progression, where each technique provides a piece of the puzzle, and the results from all techniques should be consistent.

Validation_Logic cluster_techniques Analytical Techniques cluster_data Experimental Data Proposed_Structure Proposed Structure: 4,4,4-Trichloro-3-hydroxy- 1-phenylbutan-1-one EA Elemental Analysis Proposed_Structure->EA NMR NMR Spectroscopy Proposed_Structure->NMR MS Mass Spectrometry Proposed_Structure->MS FTIR FTIR Spectroscopy Proposed_Structure->FTIR EA_Data Correct Elemental Ratios EA->EA_Data NMR_Data Correct Connectivity & Chemical Shifts NMR->NMR_Data MS_Data Correct Molecular Weight & Fragmentation MS->MS_Data FTIR_Data Presence of Key Functional Groups FTIR->FTIR_Data Confirmed_Structure Confirmed Structure EA_Data->Confirmed_Structure NMR_Data->Confirmed_Structure MS_Data->Confirmed_Structure FTIR_Data->Confirmed_Structure

Caption: Logical Flow of Structural Validation.

Conclusion

The validation of a synthetic structure like 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one is a multi-faceted process that relies on the convergence of data from several orthogonal analytical techniques. While elemental analysis provides a robust and quantitative assessment of elemental composition and purity, its combination with NMR, Mass Spectrometry, and FTIR spectroscopy allows for a comprehensive and unambiguous confirmation of the molecular structure. This integrated approach embodies the principles of scientific integrity, ensuring that the synthesized compound is indeed the intended molecule, a critical step in the journey of drug discovery and development.

References

  • Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]

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  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM.com. Retrieved from [Link]

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  • Structure Elucidation from Spectroscopic Data in Organic Chemistry. (2019, March 2). YouTube. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe handling and disposal of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one, a halogenated organic compound. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

Hazard Assessment: Understanding the Risks

Key Structural Features and Implied Hazards:

  • Chlorinated Alkane: The 4,4,4-trichloro functional group designates this compound as a halogenated organic. Halogenated solvents are generally treated as a special category of chemical waste due to their environmental impact and the specific treatment required for their disposal.[5][6][7]

  • Aromatic Ketone: The phenylbutan-1-one structure may present its own set of hazards, though specific data for this compound is lacking.

  • Secondary Alcohol: The hydroxyl group at the 3-position may influence its reactivity.

In the absence of specific toxicological data, it is prudent to handle this compound with a high degree of caution, assuming it may be an irritant to the skin, eyes, and respiratory tract.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, a robust selection of PPE is mandatory when handling 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesTo protect eyes from potential splashes of the chemical or its solutions.
Hand Protection Nitrile glovesTo prevent skin contact. For prolonged or high-exposure scenarios, consider double-gloving or using heavier-duty gloves.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Foot Protection Closed-toe shoesTo protect feet from spills.
Respiratory Use in a certified chemical fume hoodTo prevent inhalation of any potential vapors or aerosols. A respirator may be required for spill cleanup outside of a fume hood.[9]
Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Minor Spill (within a chemical fume hood):

  • Alert colleagues in the immediate area.

  • Contain the spill with an absorbent material suitable for organic compounds (e.g., vermiculite, sand, or a commercial sorbent).

  • Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.

  • Decontaminate the area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Major Spill (outside of a chemical fume hood):

  • Evacuate the immediate area and alert others.

  • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Restrict access to the spill area.

  • If safe to do so, increase ventilation to the area.

Waste Collection and Segregation: A Critical Step

Proper segregation of chemical waste is paramount for safe and compliant disposal.[7]

Step-by-Step Waste Collection Protocol:

  • Obtain a designated waste container specifically for "Halogenated Organic Waste."[5][6][10] This container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.

  • Label the container clearly with "Halogenated Organic Waste" and the full chemical name: "4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one."[10] Include the approximate concentration and quantity.

  • Transfer the waste into the container within a chemical fume hood.

  • Do not mix with non-halogenated organic waste.[7][11] Mixing these waste streams can complicate the disposal process and significantly increase costs, as non-halogenated solvents can sometimes be recycled as fuel additives, whereas halogenated waste typically requires incineration.

  • Keep the waste container closed at all times, except when adding waste.[10][11]

  • Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

Disposal Workflow Diagram

cluster_0 Waste Generation & Segregation cluster_1 Temporary Storage & Disposal Request cluster_2 Final Disposal Pathway A Generation of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one Waste B Is the waste container labeled 'Halogenated Organic Waste'? A->B C Obtain and label a dedicated container. B->C No D Transfer waste into the container inside a fume hood. B->D Yes C->D E Securely close the container. D->E F Store container in a designated, secondary containment area. E->F G Arrange for pickup by institutional Environmental Health & Safety (EHS). F->G H Transportation by a certified hazardous waste hauler. G->H I Incineration at a licensed facility. H->I

Caption: Decision-making workflow for the proper disposal of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one.

Final Disposal: The End of the Line

The final disposal of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one must be conducted by a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.[12][13] The most common and effective method for the destruction of chlorinated organic compounds is high-temperature incineration.[4][14] This process breaks down the molecule into simpler, less harmful substances like carbon dioxide, water, and hydrogen halides, which are then scrubbed from the exhaust gases.[4]

Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][6][11] This is strictly prohibited as it can lead to the contamination of waterways and interfere with wastewater treatment processes.[13][15][16]

Structural Hazard Overview

cluster_0 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one cluster_1 Potential Hazards cluster_2 Primary Disposal Consideration A Core Structure B Trichloromethyl Group (Halogenated Organic) A->B C Aromatic Ketone A->C D Secondary Alcohol A->D E Segregate as 'Halogenated Organic Waste' B->E

Caption: Key structural features of the molecule and the associated primary disposal consideration.

By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management protocols and your EHS department for any additional requirements.

References

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  • 4,4,4-TRICHLORO-3-HYDROXY-1-PHENYL-1-BUTANONE, (3S)-. GSRS. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or sparsely documented compounds, such as 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one, demands a rigorous, science-first approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and causal framework for mitigating risks associated with this chlorinated alpha-hydroxy ketone.

A Note on Hazard Assessment: Authoritative toxicological data for 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one is not extensively available.[1][2] Therefore, our safety protocols are built upon the precautionary principle, deriving potential hazards from its chemical structure: the trichloromethyl group, the ketone functional group, and the alpha-hydroxy ketone moiety.[3][4] This approach ensures a high margin of safety when dealing with uncharacterized substances.

Foundational Safety: Engineering and Administrative Controls

Before any personal protective equipment (PPE) is selected, primary lines of defense must be in place. PPE is the last barrier between you and a potential hazard.

  • Engineering Controls: All handling of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one, including weighing, mixing, and transferring, must be conducted within a certified chemical fume hood.[5] The fume hood provides critical exhaust ventilation to minimize the inhalation of any potential vapors, aerosols, or dust.[6] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[5]

  • Administrative Controls: Develop a standard operating procedure (SOP) specific to this compound. All personnel must be trained on this SOP, the contents of this guide, and the location and use of emergency equipment before beginning work.

Selecting Your Personal Protective Equipment: A Component-Based Approach

The selection of PPE is not a one-size-fits-all process. It is a systematic response to the anticipated hazards of skin contact, eye exposure, and inhalation.

Eye and Face Protection: The Non-Negotiable Barrier

Given the potential for irritation from analogous chemical structures, robust eye protection is mandatory.

  • Primary Protection: At a minimum, wear chemical safety goggles that provide a complete seal around the eyes, compliant with ANSI Z87.1 or EN 166 standards.[7] This design protects against splashes from all angles.

  • Enhanced Protection: When there is a significant risk of splashing or spattering (e.g., during transfers of larger volumes or reactions under pressure), a full-face shield must be worn in addition to safety goggles.[8][9] The face shield provides a secondary layer of protection for the entire face.

Skin and Body Protection: Preventing Dermal Absorption

Chlorinated organic compounds can pose a significant risk of dermal absorption. Therefore, comprehensive skin and body protection is critical.

  • Gloves: Your Primary Contact Defense: The presence of both a ketone and a chlorinated structure requires careful glove selection. Nitrile gloves, while common, may offer insufficient protection against ketones.[8]

    • Recommended Material: Butyl rubber or Viton gloves are recommended for handling this compound due to their broad resistance to chlorinated solvents and ketones.[10] Neoprene may also be a suitable alternative.[8][10]

    • Protocol: Always double-glove. This practice provides a critical time buffer in case the outer glove is compromised. Inspect gloves for any signs of degradation, punctures, or tears before each use. Contaminated gloves must be removed and disposed of immediately, followed by hand washing.[11]

  • Body Protection:

    • Lab Coat: A flame-resistant lab coat with long sleeves and tight-fitting cuffs is the minimum requirement.

    • Chemical Apron: For procedures with a higher splash potential, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.[9][12]

    • Footwear: Fully enclosed, chemical-resistant shoes are mandatory. Open-toed shoes are strictly prohibited in the laboratory.[10]

Respiratory Protection: An Essential Precaution

While working in a fume hood is the primary method of inhalation protection, respiratory protection may be necessary in specific scenarios.

  • Standard Operations: Under normal handling conditions within a certified fume hood, a respirator is not typically required.

  • Emergency Situations: In the event of a large spill or a failure of ventilation controls, respiratory protection is essential. A full-face respirator with organic vapor/acid gas (OV/AG) cartridges or a self-contained breathing apparatus (SCBA) should be used by trained emergency response personnel.[13][14]

Procedural Guidance: From Preparation to Disposal

Correctly using and disposing of PPE is as important as its selection.

Step-by-Step PPE Protocol

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of chemical-resistant gloves.

  • Lab Coat/Apron: Put on your lab coat and apron (if required).

  • Outer Gloves: Don the second pair of gloves, ensuring they overlap the cuffs of your lab coat.

  • Eye/Face Protection: Put on your safety goggles, followed by a face shield if necessary.

Doffing (Taking Off) Sequence: The goal is to avoid contact with any contaminated surfaces.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap.

  • Lab Coat/Apron: Remove your lab coat and/or apron, folding the contaminated side inward.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Spill and Emergency Plan
  • Evacuate: Alert personnel and evacuate the immediate area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside of primary containment.

  • Contain: For small spills, cover with an inert absorbent material like vermiculite or sand.[14]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[1]

  • Decontaminate: Clean the spill area as per your institution's safety protocol.

Decontamination and Disposal
  • PPE Disposal: All disposable PPE, including gloves and aprons, that comes into contact with 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one must be treated as hazardous waste.[2] Place it in a designated, sealed, and clearly labeled waste container.

  • Chemical Disposal: Unused or waste 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one must be disposed of through a licensed chemical destruction facility.[1] It must not be poured down the drain or mixed with other waste streams unless explicitly permitted by your institution's environmental health and safety department.[2] The primary disposal route is typically controlled incineration with flue gas scrubbing.[1]

Data and Workflow Visualization

Chemical and Physical Properties
PropertyValueSource
Molecular FormulaC₁₀H₉Cl₃O₂[3][4]
Molecular Weight267.54 g/mol [3][4]
Diagrams

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_controls Control Implementation cluster_ppe PPE Selection Start Identify Compound: 4,4,4-Trichloro-3-hydroxy- 1-phenylbutan-1-one Assess Review known data (SDS indicates data is limited) Start->Assess Analyze Analyze Structure: - Trichloromethyl Group - Ketone - Alpha-hydroxy Ketone Assess->Analyze Infer Infer Potential Hazards: - Skin/Eye Irritation - Dermal Absorption - Inhalation Toxicity Analyze->Infer Eng Engineering Controls: Chemical Fume Hood Infer->Eng Mitigate Admin Administrative Controls: SOP & Training Eng->Admin Eyes Eye/Face Protection: - Safety Goggles (min.) - Face Shield (splash risk) Admin->Eyes Select PPE Skin Skin/Body Protection: - Double Gloves (Butyl/Viton) - Lab Coat & Apron Eyes->Skin Resp Respiratory Protection: (For spills/emergencies) Skin->Resp Spill_Response_Workflow cluster_initial Initial Response cluster_action Containment Action cluster_final Final Steps Spill Spill Occurs Alert Alert Personnel Spill->Alert Evacuate Evacuate Area Alert->Evacuate DonPPE Don Appropriate PPE (incl. Respirator if needed) Evacuate->DonPPE Contain Contain with Inert Absorbent DonPPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon Dispose Dispose of Waste as Hazardous Decon->Dispose Report Report Incident Dispose->Report

Caption: Emergency Spill Response Workflow.

References

  • TargetMol. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Material Safety Data Sheet: 1,1,1-Trichloroethane.
  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet: 4-(4-Hydroxyphenyl)butan-2-one.
  • Albaugh, Inc. (2008, September 15). Material Safety Data Sheet.
  • SciSpace. (2012, February 24). Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-(4-Hydroxyphenyl)-2-butanone.
  • Global Substance Registration System (GSRS). (n.d.). 4,4,4-TRICHLORO-3-HYDROXY-1-PHENYL-1-BUTANONE, (3S)-.
  • Santa Cruz Biotechnology. (2024, December 19). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 4-Phenyl-1-butanol.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Fisher Scientific. (2009, September 14). Safety Data Sheet: Hydroxyacetone.
  • Kentucky Pesticide Safety Education Program. (2018, November 30). Personal Protective Equipment.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Certas Lubricant Solutions. (2022, December). Personal Protective Equipment (PPE) Standards.
  • Global Substance Registration System (GSRS). (n.d.). 4,4,4-TRICHLORO-3-HYDROXY-1-PHENYL-1-BUTANONE.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.